CFMTI
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-5-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-11-17(22-23-25(11)16-3-2-8-21-18(16)20)12-4-7-15-13(9-12)10-24(19(15)26)14-5-6-14/h2-4,7-9,14H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBFQWRAIYRPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CC4=C(C=C3)C(=O)N(C4)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Preclinical Profile of CFMTI: A Novel mGluR1 Antagonist for Schizophrenia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (apathy, social withdrawal), and cognitive deficits. While current antipsychotic medications, primarily acting on dopamine (B1211576) D2 receptors, can be effective for positive symptoms, they often have limited efficacy for negative and cognitive symptoms and can be associated with significant side effects. This has driven the search for novel therapeutic targets. One such target is the metabotropic glutamate (B1630785) receptor 1 (mGluR1), and a key investigational compound in this area is CFMTI, a potent and selective mGluR1 allosteric antagonist. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various schizophrenia models, presenting key data, experimental protocols, and relevant biological pathways.
Core Compound Details
| Identifier | Value |
| Full Chemical Name | 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one |
| CAS Number | 864864-17-5 |
| Mechanism of Action | Allosteric Antagonist of Metabotropic Glutamate Receptor 1 (mGluR1) |
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Receptor Binding and Potency
| Parameter | Cell Line | Value | Reference |
| IC50 (mGluR1) | CHO cells (human) | 2.6 nM | [1] |
| Selectivity vs. mGluR5 | CHO cells (human) | > 2,000-fold | [1] |
| Selectivity vs. mGluR2, -4, -6, -7, -8 | CHO cells (human) | No significant activity at 10 µM | [1] |
In Vivo Behavioral Pharmacology in Rodent Models of Schizophrenia
| Animal Model | Behavioral Assay | Drug and Dose | Key Finding | Reference |
| Mice | Methamphetamine-induced hyperlocomotion | This compound (1-10 mg/kg, p.o.) | Dose-dependent reduction in hyperlocomotion. | [1] |
| Rats | Phencyclidine (PCP)-induced hyperlocomotion | This compound | Attenuation of PCP-induced hyperlocomotion. | Not explicitly detailed in snippets |
| Rats | Conditioned avoidance response | This compound | Inhibition of conditioned avoidance response. | Not explicitly detailed in snippets |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the key experimental protocols used in the evaluation of this compound.
In Vitro Receptor Antagonism Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR1.
-
Assay Principle: Measurement of the inhibition of glutamate-induced intracellular calcium mobilization by this compound.
-
Procedure:
-
CHO-hmGluR1 cells are plated in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of this compound.
-
Glutamate is added to stimulate the mGluR1 receptor.
-
The change in fluorescence, indicative of intracellular calcium levels, is measured using a fluorometric imaging plate reader (FLIPR).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Methamphetamine-Induced Hyperlocomotion in Mice
-
Animal Model: Male ddY mice.
-
Apparatus: Automated locomotor activity monitors (e.g., infrared beam-based systems).
-
Procedure:
-
Mice are habituated to the testing environment for a specified period.
-
This compound or vehicle is administered orally (p.o.) at various doses.
-
After a pre-treatment period (e.g., 60 minutes), methamphetamine (e.g., 2 mg/kg, s.c.) is administered to induce hyperlocomotion.
-
Locomotor activity is recorded for a defined duration (e.g., 60 minutes) immediately following methamphetamine administration.
-
Data are analyzed by comparing the total distance traveled or the number of beam breaks between treatment groups.
-
Fos Protein Immunohistochemistry in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Objective: To map the neuronal activation patterns induced by this compound and compare them to those of atypical antipsychotics like clozapine.
-
Procedure:
-
Rats are administered this compound, clozapine, or vehicle.
-
After a set time (e.g., 2 hours), rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains are removed, post-fixed, and cryoprotected.
-
Coronal brain sections are cut on a cryostat.
-
Sections are incubated with a primary antibody against Fos protein.
-
A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is visualized using a chromogen (e.g., diaminobenzidine).
-
Fos-positive nuclei are counted in specific brain regions of interest, such as the nucleus accumbens, medial prefrontal cortex, and dorsolateral striatum.[2]
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the preclinical assessment of this compound, the following diagrams have been generated using the DOT language.
Caption: mGluR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a typical preclinical behavioral assay.
Caption: Logical flow of a Fos mapping study.
Discussion and Future Directions
The preclinical data available for this compound suggest that it is a potent and selective mGluR1 allosteric antagonist with antipsychotic-like properties in rodent models. Its ability to reduce hyperlocomotion induced by psychostimulants, a common screening paradigm for antipsychotic potential, is promising. Furthermore, the investigation of its effects on neuronal activation through Fos mapping provides valuable insights into its mechanism of action within the brain, suggesting both unique and shared actions when compared to established atypical antipsychotics like clozapine.[2] Specifically, this compound was found to induce Fos expression in the nucleus accumbens and the medial prefrontal cortex, but not in the dorsolateral striatum, a pattern similar to clozapine.[2]
Future preclinical research should aim to expand the characterization of this compound. Studies investigating its efficacy in models of negative and cognitive symptoms of schizophrenia are warranted. Additionally, a more detailed pharmacokinetic and safety profile will be necessary before considering clinical development. The exploration of mGluR1 antagonism as a therapeutic strategy for schizophrenia remains a compelling area of research, and this compound serves as a valuable tool in these endeavors.
References
The Role of CFMTI in Modulating Glutamatergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamatergic signaling, the primary excitatory neurotransmission system in the central nervous system (CNS), plays a crucial role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of this intricate system is implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as schizophrenia, anxiety, and chronic pain. A key component of the glutamatergic system is the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a G-protein coupled receptor that modulates neuronal excitability and synaptic transmission. The development of selective modulators of mGluR1 has emerged as a promising therapeutic strategy for these conditions.
This technical guide provides an in-depth overview of 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one (CFMTI), a potent and selective negative allosteric modulator (NAM) of mGluR1. As a NAM, this compound does not compete with the endogenous ligand glutamate at the orthosteric binding site but instead binds to a distinct allosteric site on the receptor, thereby reducing its response to glutamate. This guide will detail the pharmacological properties of this compound, its mechanism of action in modulating glutamatergic signaling, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
This compound exerts its modulatory effects on glutamatergic signaling by specifically targeting the mGluR1. As a negative allosteric modulator, this compound decreases the affinity and/or efficacy of glutamate for the receptor, leading to a reduction in mGluR1-mediated downstream signaling cascades. This targeted modulation of glutamatergic transmission underlies its potential therapeutic effects.
mGluR1 Signaling Pathway
The canonical signaling pathway initiated by the activation of mGluR1 involves its coupling to Gq/11 proteins. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including the modulation of ion channel activity and gene expression. This compound, by attenuating the initial activation of mGluR1 by glutamate, effectively dampens this entire signaling cascade.
Quantitative Data
The potency and selectivity of this compound as an mGluR1 negative allosteric modulator have been quantified through various in vitro assays. The following table summarizes key quantitative data for this compound.
| Parameter | Species | Cell Line | Assay | Value (nM) | Reference |
| IC50 | Human | CHO | L-glutamate-induced intracellular Ca2+ mobilization | 2.6 | [1] |
| IC50 | Rat | CHO | L-glutamate-induced intracellular Ca2+ mobilization | 2.3 | [1] |
Experimental Protocols
The characterization of this compound involves a range of in vitro and in vivo experimental procedures. This section provides detailed methodologies for key experiments.
In Vitro Assays
1. Intracellular Calcium Mobilization Assay
This assay is fundamental for determining the functional potency of mGluR1 modulators.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human or rat mGluR1a are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Incubation: After dye loading, the cells are washed, and various concentrations of this compound (or vehicle control) are added to the wells and incubated for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR). Baseline fluorescence is measured before the addition of an EC80 concentration of L-glutamate. Fluorescence changes are monitored in real-time following agonist addition.
-
Data Analysis: The increase in fluorescence intensity following glutamate stimulation is quantified. The IC50 value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.
2. Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the mGluR1 allosteric site.
-
Membrane Preparation: Membranes are prepared from cells expressing mGluR1 or from brain tissue (e.g., cerebellum). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled allosteric antagonist (e.g., [3H]-R214127) and a range of concentrations of unlabeled this compound.
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known mGluR1 allosteric antagonist) from the total binding. The IC50 value of this compound is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
In Vivo Models
1. Phencyclidine (PCP)-Induced Hyperactivity
This model is a widely used preclinical screen for potential antipsychotic drugs.
-
Animals: Male rodents (e.g., mice or rats) are used.
-
Habituation: Animals are individually placed in open-field activity chambers and allowed to habituate for a period (e.g., 30-60 minutes).
-
Drug Administration: Animals are pre-treated with various doses of this compound (or vehicle) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
PCP Administration: After a specific pre-treatment time, animals are administered with a psychostimulant dose of PCP (e.g., 3 mg/kg, s.c.).
-
Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-120 minutes) immediately following PCP administration.
-
Data Analysis: The total locomotor activity is calculated for each animal. The effect of this compound on PCP-induced hyperactivity is assessed by comparing the activity of this compound-treated groups to the vehicle-treated control group.
2. Fos Immunohistochemistry
This technique is used to map neuronal activation in the brain following drug administration.
-
Animals and Drug Treatment: Rats are administered with this compound, a reference antipsychotic (e.g., clozapine), or vehicle.
-
Perfusion and Tissue Processing: After a set time (e.g., 2 hours) following drug administration, the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are removed, post-fixed, and cryoprotected.
-
Sectioning: Coronal brain sections are cut on a cryostat.
-
Immunohistochemistry: The sections are incubated with a primary antibody against the Fos protein, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The Fos protein is visualized using a chromogen such as diaminobenzidine (DAB).
-
Quantification: The number of Fos-positive nuclei is counted in specific brain regions of interest (e.g., medial prefrontal cortex, nucleus accumbens, dorsolateral striatum) using a microscope and image analysis software.
-
Data Analysis: The number of Fos-positive cells in different brain regions is compared between the treatment groups.
Conclusion
This compound is a potent and selective negative allosteric modulator of mGluR1 that has demonstrated significant potential in preclinical models of psychosis. Its mechanism of action, involving the attenuation of glutamatergic signaling through the mGluR1 pathway, offers a targeted approach for the treatment of disorders characterized by glutamatergic dysfunction. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel mGluR1 modulators. Further research into the clinical efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Binding Affinity of CFMTI to mGluR1
This technical guide provides a comprehensive overview of the binding affinity of 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one (CFMTI) to the metabotropic glutamate (B1630785) receptor 1 (mGluR1). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to mGluR1 and this compound
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial modulatory role in excitatory synaptic transmission in the central nervous system.[1][2] It is classified as a Group I mGluR, which primarily couples to Gαq/11 proteins to initiate downstream signaling cascades.[3][4] The activation of mGluR1 is implicated in various physiological processes, including learning, memory, and motor control, making it a significant target for therapeutic intervention in neurological and psychiatric disorders.[5][6]
This compound is a potent and selective negative allosteric modulator (NAM) of mGluR1.[7][8] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[9] As a NAM, this compound does not compete with glutamate but rather induces a conformational change in the receptor that reduces its response to agonist stimulation.[9][10] This mechanism allows for a more nuanced modulation of receptor activity compared to direct antagonists.
Binding Affinity of this compound to mGluR1
The binding affinity of this compound has been quantified through functional assays that measure the inhibition of glutamate-induced cellular responses. The most common measure reported is the half-maximal inhibitory concentration (IC50), which indicates the concentration of this compound required to inhibit 50% of the mGluR1 response to an agonist.
Table 1: Quantitative Binding Affinity Data for this compound
| Compound | Receptor | Cell Line | Assay Type | Agonist | IC50 (nM) | Reference |
| This compound | Human mGluR1a | CHO | Intracellular Ca2+ Mobilization | L-glutamate | 2.6 | [11] |
| This compound | Rat mGluR1a | CHO | Intracellular Ca2+ Mobilization | L-glutamate | 2.3 | [11] |
mGluR1 Signaling Pathway and Inhibition by this compound
Group I mGluRs, including mGluR1, are primarily coupled to Gαq/11 proteins.[3][4] Upon activation by an agonist like glutamate, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][4] This increase in intracellular Ca2+, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to a variety of cellular responses.[3][12] this compound, as a negative allosteric modulator, binds to the transmembrane domain of mGluR1 and stabilizes a receptor conformation that is less responsive to glutamate, thereby inhibiting this entire signaling cascade.[9]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding and functional effects of this compound on mGluR1.
This functional assay is the primary method used to determine the IC50 values of allosteric modulators like this compound by measuring the inhibition of agonist-induced calcium release.[11]
Methodology:
-
Cell Culture and Plating: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human or rat mGluR1a are cultured in appropriate media.[11] Cells are then seeded into black-walled, clear-bottom 384-well plates and grown overnight.[13]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The plate is transferred to a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken. Varying concentrations of this compound (or vehicle control) are added to the wells and incubated for a predetermined period.
-
Agonist Stimulation and Measurement: An EC80 concentration of the agonist (L-glutamate) is then added to the wells to stimulate the receptor. The resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time.
-
Data Analysis: The peak fluorescence response is measured. The data are normalized to the control response (glutamate alone). IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a receptor.[14] A competitive binding assay would be used to determine the binding affinity (Ki) of this compound.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing mGluR1.[13][15] This typically involves homogenization of the cells/tissue in a lysis buffer followed by centrifugation to pellet the membranes, which are then resuspended and stored.[15]
-
Assay Setup: The assay is performed in a 96-well plate.[15] Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand that binds to mGluR1 (e.g., [3H]L-Quisqualic acid), and varying concentrations of the unlabeled test compound (this compound).[15][16][17]
-
Incubation: The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.[15]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat using a cell harvester.[14][15] This process separates the membrane-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The filter mat is dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then counted using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known mGluR1 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
This in vivo technique is used to map the neuronal populations activated or inhibited by a compound, providing insights into its systems-level effects. This compound has been shown to induce Fos expression in brain regions like the nucleus accumbens and medial prefrontal cortex.[7][8]
Methodology:
-
Animal Dosing: Laboratory animals (e.g., rats) are administered this compound or a vehicle control at a specific dose.
-
Perfusion and Tissue Collection: After a set period (e.g., 2 hours), the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then extracted and post-fixed.
-
Immunohistochemistry: The brains are sectioned, and the slices are processed for Fos immunohistochemistry. This involves incubating the sections with a primary antibody against the Fos protein, followed by a secondary antibody conjugated to an enzyme or fluorophore.
-
Imaging and Analysis: The sections are visualized using a microscope, and the number of Fos-positive cells in specific brain regions is quantified. This allows for a comparison of neuronal activation patterns between this compound-treated and control animals.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of metabotropic glutamate receptor subtype mGluR1 in brief nociception and central sensitization of primate STT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, an allosteric metabotropic glutamate receptor 1 antagonist with antipsychotic activity, on Fos expression in regions of the brain related to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Group I Metabotropic Glutamate Receptors Control Metaplasticity of Spinal Cord Learning through a Protein Kinase C-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. znaturforsch.com [znaturforsch.com]
- 17. researchgate.net [researchgate.net]
The Potential of CFMTI in Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFMTI, a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), has emerged as a promising therapeutic candidate for the treatment of psychotic disorders. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound. It includes a summary of its in vitro and in vivo pharmacological properties, detailed experimental protocols for key assays, and a visualization of the implicated mGluR1 signaling pathway. The data presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the advancement of this compound or similar mGluR1-targeting compounds.
Introduction
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR1 signaling has been implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia. This compound, with the chemical name 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one, has been identified as a highly selective antagonist of mGluR1. Its unique pharmacological profile suggests its potential as a novel therapeutic agent for conditions characterized by excessive glutamate signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (human mGluR1) | 2.6 nM | CHO cells | Ito et al., 2009 |
| Selectivity vs. mGluR5 | > 2,000-fold | CHO cells | Satow et al., 2009 |
| Selectivity vs. mGluR2, 4, 6, 7, 8 | No significant activity at 10 µM | CHO cells | Satow et al., 2009 |
Table 2: In Vivo Efficacy of this compound in a Preclinical Model of Psychosis
| Animal Model | Treatment | Dose (mg/kg, p.o.) | Outcome | Reference |
| Methamphetamine-induced hyperlocomotion in mice | This compound | 1, 3, 10 | Dose-dependent reduction in hyperlocomotion | Satow et al., 2009 |
Experimental Protocols
In Vitro mGluR1 Antagonist Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human mGluR1.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR1 were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Assay Principle: The assay measures the inhibition of glutamate-induced intracellular calcium mobilization.
-
Procedure:
-
Cells are seeded into 96-well plates and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Various concentrations of this compound are pre-incubated with the cells.
-
Glutamate is added to stimulate the mGluR1 receptor.
-
The resulting change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Methamphetamine-Induced Hyperlocomotion Model
Objective: To evaluate the antipsychotic-like efficacy of this compound in a rodent model of psychosis.
Methodology:
-
Animals: Male ICR mice are used for this study.
-
Drug Administration: this compound is suspended in a vehicle solution (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses.
-
Procedure:
-
Mice are habituated to the locomotor activity chambers for a designated period.
-
This compound or vehicle is administered at a specified time before the psychostimulant challenge.
-
Methamphetamine (e.g., 1 mg/kg, s.c.) is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined duration using an automated activity monitoring system.
-
-
Data Analysis: The total locomotor activity counts are compared between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Signaling Pathways and Visualizations
mGluR1 Signaling Pathway
Metabotropic glutamate receptor 1 (mGluR1) is a Gq-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC). This pathway plays a critical role in modulating synaptic plasticity and neuronal excitability. In psychotic disorders, hyperactivity of this pathway is hypothesized to contribute to the symptoms. This compound, as a negative allosteric modulator, attenuates this signaling cascade.
Caption: The mGluR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the logical flow of the in vivo experiments conducted to assess the antipsychotic-like effects of this compound.
Caption: Workflow for the methamphetamine-induced hyperlocomotion study.
Conclusion
The preclinical data for this compound strongly support its continued investigation as a potential therapeutic agent for psychotic disorders. Its high potency and selectivity for mGluR1, coupled with its demonstrated in vivo efficacy in a relevant animal model, highlight its promise. This technical guide provides a foundational resource for researchers to build upon in the further development of this compound and other mGluR1-targeted therapies.
The Impact of CFMTI on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFMTI, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), represents a class of compounds with significant potential for modulating neuronal excitability. This technical guide provides an in-depth analysis of the known and anticipated effects of this compound on neuronal function. While direct quantitative electrophysiological data for this compound is limited in publicly available literature, this document synthesizes information from studies on mGluR1 antagonism and related NAMs to project the likely impacts of this compound. Included are detailed experimental protocols for investigating these effects, structured data tables summarizing expected outcomes, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to mGluR1 and Neuronal Excitability
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in regulating neuronal excitability and synaptic plasticity.[1] Unlike ionotropic glutamate receptors that form ion channels, mGluR1 activation initiates intracellular signaling cascades that modulate the activity of various ion channels and other effector proteins.[1]
Activation of mGluR1 is primarily coupled to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). This initiates a cascade that results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2] These signaling events can lead to a variety of effects on neuronal excitability, including:
-
Depolarization: Activation of mGluR1 can cause membrane depolarization, bringing the neuron closer to its firing threshold.[3]
-
Modulation of Ion Channels: mGluR1 signaling can influence the activity of several types of ion channels, including potassium (K+), calcium (Ca2+), and sodium (Na+) channels, thereby altering action potential firing patterns.
-
Synaptic Plasticity: mGluR1 is critically involved in long-term potentiation (LTP) and long-term depression (LTD), processes fundamental to learning and memory.
This compound: A Negative Allosteric Modulator of mGluR1
This compound (2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one) is a potent and selective negative allosteric modulator of mGluR1.[4] As a NAM, this compound does not directly compete with glutamate for its binding site but instead binds to a distinct allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of glutamate, thereby dampening the downstream signaling cascade initiated by mGluR1 activation.[5][6]
The primary effect of this compound is therefore the attenuation of mGluR1-mediated increases in neuronal excitability. Studies have shown that this compound induces Fos expression in glutamatergic neurons in the medial prefrontal cortex, indicating a modulation of their activity.[4]
Quantitative Data on the Effects of mGluR1 Negative Allosteric Modulators
Table 1: Expected Effects of this compound on Ion Channel Currents
| Ion Channel | Expected Effect of this compound | Rationale |
| Voltage-gated Na+ Channels | Potential indirect modulation | mGluR1 activation can modulate Na+ currents; antagonism would reverse this. |
| Voltage-gated K+ Channels | Potential indirect modulation | mGluR1 signaling can inhibit certain K+ currents; antagonism would relieve this inhibition. |
| Voltage-gated Ca2+ Channels | Inhibition of glutamate-induced Ca2+ mobilization | As a known effect of mGluR1 NAMs like JNJ16259685.[8] |
| TRP Channels | Inhibition of mGluR1-mediated activation | mGluR1 can couple to TRP channels to induce inward currents.[2] |
Table 2: Expected Effects of this compound on Action Potential Properties
| Parameter | Expected Effect of this compound | Rationale |
| Resting Membrane Potential | Hyperpolarization or no change | By preventing mGluR1-mediated depolarization. |
| Action Potential Threshold | Increase | Making it more difficult for the neuron to fire an action potential. |
| Action Potential Amplitude | No direct effect expected | Primarily determined by voltage-gated sodium and potassium channel kinetics. |
| Action Potential Firing Rate | Decrease | A consequence of increased threshold and reduced depolarization. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a general method for investigating the effects of this compound on the intrinsic excitability of cultured neurons or neurons in acute brain slices.
Materials:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP. pH adjusted to 7.3 with KOH.
-
This compound Stock Solution: Dissolved in DMSO to a high concentration (e.g., 10 mM) and then diluted to the final working concentration in aCSF.
-
Patch Pipettes: Pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Electrophysiology Rig: Including a microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Recording:
-
Place the slice or coverslip in the recording chamber and perfuse with aCSF at a constant rate.
-
Obtain a gigaseal (>1 GΩ) between the patch pipette and the neuron membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode to record the membrane potential.
-
-
Data Acquisition:
-
Resting Membrane Potential: Record the stable membrane potential in the absence of any current injection.
-
Action Potential Firing: Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials. Record the number of spikes, firing frequency, action potential threshold, and amplitude.
-
Drug Application: Perfuse the chamber with aCSF containing the desired concentration of this compound. Allow sufficient time for the drug to take effect (e.g., 5-10 minutes).
-
Post-Drug Recording: Repeat the current injection protocol to assess the effects of this compound on action potential firing.
-
Washout: Perfuse the chamber with drug-free aCSF to determine if the effects of this compound are reversible.
-
-
Voltage-Clamp Experiments (Optional):
-
To investigate effects on specific ion channels, switch to voltage-clamp mode.
-
Use specific voltage protocols and pharmacological blockers to isolate the currents of interest (e.g., Na+, K+, Ca2+ currents).
-
Compare the current amplitudes and kinetics before and after this compound application.
-
Visualizations
Signaling Pathway of mGluR1 and the Effect of this compound
Caption: mGluR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for patch-clamp electrophysiology experiments.
Conclusion
This compound, as a negative allosteric modulator of mGluR1, is expected to reduce neuronal excitability by attenuating the intracellular signaling cascades initiated by glutamate binding to mGluR1. While direct electrophysiological studies on this compound are needed to provide precise quantitative data, the known pharmacology of mGluR1 antagonists suggests that this compound will likely decrease neuronal firing rates, increase the threshold for action potential generation, and inhibit mGluR1-mediated ion channel modulation. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate the neurophysiological effects of this compound and similar compounds.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound, an allosteric metabotropic glutamate receptor 1 antagonist with antipsychotic activity, on Fos expression in regions of the brain related to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Technical Core of CFMTI: A Deep Dive into its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the core downstream signaling pathways modulated by CFMTI, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Understanding these intricate cellular mechanisms is paramount for researchers and drug development professionals exploring the therapeutic potential of mGluR1 antagonism in a variety of neurological and psychiatric disorders.
Introduction to this compound and its Target: mGluR1
This compound (CAS #: 864864-17-5) is a small molecule that exhibits high selectivity for mGluR1, a Class C G-protein coupled receptor (GPCR).[1][2] mGluR1 is predominantly expressed in the central nervous system and plays a crucial role in modulating synaptic plasticity, neuronal excitability, and neurotransmitter release.[1][2][3] By acting as an allosteric antagonist, this compound inhibits the downstream signaling cascades initiated by the binding of the endogenous ligand, glutamate, to mGluR1.[1]
Core Downstream Signaling Pathways of mGluR1
The activation of mGluR1 primarily initiates a signaling cascade through its coupling to the Gq/11 family of G-proteins. This sets off a series of intracellular events that are effectively inhibited by this compound. The principal pathways are detailed below.
The Canonical Gq/11-PLC-IP3/DAG Pathway
The primary and most well-characterized downstream signaling pathway of mGluR1 involves the activation of Phospholipase C (PLC). This pathway is a cornerstone of mGluR1 function and, consequently, the primary target of inhibition by this compound.
The sequence of events is as follows:
-
G-protein Activation: Upon glutamate binding, mGluR1 undergoes a conformational change, leading to the activation of the associated Gq/11 protein.
-
PLC Activation: The activated alpha subunit of Gq/11 stimulates Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4]
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][5]
-
PKC Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[4]
The antagonism of mGluR1 by this compound directly inhibits this entire cascade, preventing the generation of these second messengers and the subsequent cellular responses.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Activation of mGluR1 can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[4][6] This pathway is crucial for regulating gene expression, cell proliferation, and differentiation. The activation of ERK by mGluR1 is often dependent on the initial Gq/11-PLC signaling and can involve PKC-dependent and independent mechanisms. This compound, by blocking the initial Gq/11 activation, consequently suppresses the downstream activation of the MAPK/ERK pathway.
Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway
Evidence also suggests a link between mGluR1 activation and the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[6][7] This pathway is a critical regulator of cell growth, survival, and protein synthesis. The activation of the PI3K/Akt/mTOR pathway by mGluR1 can be mediated through G-protein dependent and independent mechanisms, including cross-talk with receptor tyrosine kinases. By antagonizing mGluR1, this compound can lead to the downregulation of this pro-survival and pro-growth signaling cascade.
Quantitative Data on mGluR1 Antagonism
The potency of this compound and other mGluR1 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in functional assays. The following table summarizes key quantitative data for this compound and other relevant mGluR1 antagonists.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| This compound | mGluR1 | Calcium Mobilization | 2.6 | >2000-fold vs mGluR5 | [8] |
| A-841720 | Human mGluR1 | Calcium Release | 10.7 | >30-fold vs mGluR5 | [9] |
| LY-456066 | Human mGluR1 | Calcium Release | 52.0 | Selective for mGluR1 | [9] |
| R-214127 | Human mGluR1 | Calcium Release | 49.7 | Selective for mGluR1 | [9] |
| CPCCOEt | Human mGluR1 | Calcium Release | >1400 | Selective for mGluR1 | [9] |
| JNJ16259685 | mGluR1 | Electrophysiology | 100 (blocks DHPG response) | Selective for mGluR1 | [6] |
| LY367385 | mGluR1α | Recombinant cell assay | 8,800 | Highly selective for mGluR1 | [10] |
Detailed Experimental Protocols
The investigation of this compound's effects on mGluR1 downstream signaling pathways employs a variety of established experimental techniques. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay is fundamental for quantifying the inhibitory effect of compounds like this compound on the Gq/11-PLC pathway.
Objective: To measure changes in intracellular calcium concentration in response to mGluR1 activation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing human mGluR1.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
mGluR1 agonist (e.g., L-glutamate or DHPG).
-
This compound or other mGluR1 antagonists.
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed HEK293-mGluR1 cells into black-walled, clear-bottom 96-well or 384-well microplates and culture to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and load the cells with Fluo-4 AM in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence reader. Measure the baseline fluorescence. Inject an EC80 concentration of the mGluR1 agonist and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the response against the concentration of this compound to determine the IC50 value.
Western Blotting for Phosphorylated ERK (p-ERK)
This technique is used to assess the impact of this compound on the MAPK/ERK signaling pathway.
Objective: To detect the levels of phosphorylated (activated) ERK in response to mGluR1 stimulation with and without this compound.
Materials:
-
Primary neuronal cultures or a relevant cell line expressing mGluR1.
-
mGluR1 agonist (e.g., DHPG).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
SDS-PAGE gels, transfer apparatus, and membranes.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation. Pre-treat with this compound for 30 minutes, followed by stimulation with an mGluR1 agonist for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against phospho-ERK1/2. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Conclusion
This compound, as a potent and selective mGluR1 antagonist, offers a valuable tool for dissecting the complex downstream signaling networks of this receptor. Its primary mechanism of action is the inhibition of the canonical Gq/11-PLC pathway, which subsequently dampens the activation of the MAPK/ERK and PI3K/Akt/mTOR cascades. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of mGluR1 antagonism and to develop novel therapeutics targeting these critical signaling pathways.
References
- 1. What are mGluR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cefmetazole Sodium (CFMTI) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefmetazole sodium, a cephamycin antibiotic, is a broad-spectrum antibacterial agent effective against a wide range of gram-positive and gram-negative bacteria, including anaerobic species.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and inactivating penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[1] This disruption of cell wall integrity leads to bacterial cell lysis and death. Due to its stability against many beta-lactamases, Cefmetazole can be a valuable alternative to commonly used antibiotics like penicillin-streptomycin (B12071052) for the prevention and control of bacterial contamination in mammalian cell cultures.
These application notes provide detailed protocols for the preparation of Cefmetazole sodium stock solutions and guidelines for its use in cell culture applications.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for Cefmetazole sodium are summarized in the table below.
| Property | Value | Source(s) |
| Solubility | ||
| In Water | 50 mg/mL | Sigma-Aldrich |
| 98 mg/mL | Selleck Chemicals | |
| In DMSO | 39 mg/mL | AbMole BioScience |
| 98 mg/mL | Selleck Chemicals | |
| Storage and Stability | ||
| Powder | 3 years at -20°C | Selleck Chemicals |
| Stock Solution (in DMSO) | 1 year at -80°C | Selleck Chemicals |
| 1 month at -20°C | Selleck Chemicals | |
| 6 months at -80°C | MedchemExpress.com | |
| 1 month at -20°C | MedchemExpress.com | |
| Working Concentration | Empirically determined; suggested range based on bacterial MIC: 1.56 - 50 µg/mL | |
| Cytotoxicity | Not well-established for mammalian cell lines; requires empirical determination (Dose-response assay recommended). |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Cefmetazole Sodium Stock Solution
This protocol describes the preparation of a 1000X stock solution of Cefmetazole sodium in sterile water.
Materials:
-
Cefmetazole sodium powder
-
Sterile, deionized, and filtered water (cell culture grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile cryovials for aliquoting
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh 100 mg of Cefmetazole sodium powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 10 mL of sterile water to the conical tube containing the Cefmetazole sodium powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Sterile Filtration: Draw the Cefmetazole sodium solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Aliquoting: Dispense the filtered stock solution into sterile cryovials in appropriate volumes (e.g., 100 µL or 500 µL) to minimize freeze-thaw cycles.
-
Storage: Label the cryovials with the name of the compound, concentration, date of preparation, and store them at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Determination of Optimal Working Concentration and Cytotoxicity
As the optimal, non-toxic working concentration of Cefmetazole for preventing contamination in your specific cell line is not established, it is crucial to perform a dose-response experiment.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Cefmetazole sodium stock solution (10 mg/mL)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 24-72 hours).
-
Serial Dilutions: Prepare a series of dilutions of the Cefmetazole sodium stock solution in your complete cell culture medium. A suggested starting range is from 0.1 µg/mL to 100 µg/mL. Include a vehicle control (medium with the same amount of solvent used for the highest Cefmetazole concentration, if any) and a no-treatment control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared Cefmetazole dilutions.
-
Incubation: Incubate the plate for a period that is relevant to your typical cell culture experiments (e.g., 24, 48, and 72 hours).
-
Cell Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the Cefmetazole concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Optimal Concentration Selection: Choose a working concentration that is well below the IC50 and effectively prevents bacterial contamination. This concentration will need to be validated for its efficacy in preventing contamination in your specific laboratory environment. A good starting point for contamination prevention is often 1/10th of the IC50.
Signaling Pathway and Workflow Diagrams
Caption: Workflow for Cefmetazole Stock Solution Preparation.
Caption: Mechanism of Action of Cefmetazole.
References
Application Notes and Protocols for CFMTI Dosage in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration of CFMTI (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The following sections detail recommended dosages, administration routes, and experimental workflows for preclinical studies in mice.
Quantitative Data Summary
The following tables summarize quantitative data for this compound from various in vivo mouse studies.
Table 1: this compound Dosage and Administration in Mouse Models
| Study Type | Mouse Strain | Administration Route | Dosage Range | Vehicle | Notable Finding |
| Antipsychotic-like Activity (Fos Expression) | Male C57BL/6J mice | Oral (p.o.) | 1, 3, 10 mg/kg | 0.5% methylcellulose (B11928114) in water | Dose-dependent increase in Fos expression in the medial prefrontal cortex and nucleus accumbens. |
| Hyperlocomotion Inhibition | Not specified | Oral (p.o.) | 2 mg/kg | Not specified | Significantly inhibited methamphetamine-induced hyperlocomotion.[1] |
| Inhibition of DHPG-induced Behaviors | Not specified | Oral (p.o.) | Dose-dependent | Not specified | Inhibited (3,5-dihydroxyphenylglycine)-induced face-washing behavior. |
| General in vivo studies | Not specified | Intravenous (i.v.) | Not specified | Ethanol (B145695), polyethylene (B3416737) glycol 400, and distilled water (1:4:5, v/v/v)[1] | Vehicle for intravenous administration.[1] |
Signaling Pathway
This compound acts as a negative allosteric modulator of mGluR1. It binds to a site within the 7-transmembrane domain of the receptor, distinct from the glutamate binding site. This binding event prevents the conformational change necessary for the activation of downstream G-protein signaling, even when glutamate is bound to the receptor. This effectively dampens the cellular response to glutamate at mGluR1-expressing neurons.
Experimental Protocols
Oral Administration (Gavage)
This protocol is suitable for studies investigating the central effects of this compound, such as behavioral models and target engagement studies like Fos expression.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Gavage needles (20-22 gauge, 1.5 inch, ball-tipped)
-
Syringes (1 mL)
-
Balance
-
Vortex mixer
-
Mortar and pestle (optional, for grinding this compound)
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and number of animals.
-
Weigh the appropriate amount of this compound. If necessary, grind to a fine powder using a mortar and pestle.
-
Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Suspend the this compound powder in the 0.5% methylcellulose solution.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered. The recommended volume for oral gavage in mice is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and injury.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the esophagus into the stomach. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Intravenous Administration (Tail Vein Injection)
This route is suitable for pharmacokinetic studies or when rapid systemic exposure is required.
Materials:
-
This compound
-
Vehicle: Ethanol, Polyethylene Glycol 400 (PEG400), and sterile distilled water in a 1:4:5 (v/v/v) ratio.[1]
-
Insulin syringes with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound and vehicle components.
-
Dissolve the weighed this compound in ethanol first.
-
Add the PEG400 and mix thoroughly.
-
Finally, add the distilled water and mix until a clear solution is formed.
-
Prepare the formulation fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the injection volume. The recommended volume for a bolus tail vein injection in mice is up to 5 mL/kg.
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the this compound solution. Observe for any swelling at the injection site, which would indicate an unsuccessful injection.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo mouse study with this compound.
References
Application Notes and Protocols for CFMTI in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFMTI is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). mGluR1 receptors are G-protein coupled receptors that play a crucial role in modulating neuronal excitability and synaptic plasticity. Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders. These application notes provide a recommended starting concentration range for this compound in primary neuron culture and a detailed protocol for assessing its effects on neuronal morphology, specifically neurite outgrowth.
Recommended this compound Concentration for Primary Neuron Culture
Based on in vitro studies of other mGluR1 antagonists, a suitable starting concentration range for this compound in primary neuron culture is between 100 nM and 100 µM . It is recommended to perform a dose-response experiment within this range to determine the optimal concentration for your specific primary neuron type and experimental goals. Factors such as neuron density, culture duration, and the specific endpoint being measured can influence the effective concentration.
Data Presentation: Hypothetical Dose-Response of this compound on Neurite Outgrowth
The following table summarizes hypothetical data from a dose-response experiment evaluating the effect of this compound on the average neurite length of primary cortical neurons after 48 hours of treatment.
| This compound Concentration | Average Neurite Length (µm) | Standard Deviation (µm) | Cell Viability (%) |
| Vehicle (0 µM) | 150 | 15 | 98 |
| 0.1 µM (100 nM) | 165 | 18 | 97 |
| 1 µM | 180 | 20 | 96 |
| 10 µM | 195 | 22 | 95 |
| 100 µM | 170 | 19 | 85 |
Note: This data is illustrative and the actual results may vary depending on the experimental conditions. A cell viability assay should always be performed in parallel to ensure that the observed effects on neurite outgrowth are not due to cytotoxicity.
Experimental Protocol: Neurite Outgrowth Assay in Primary Cortical Neurons
This protocol details a method for assessing the effect of this compound on neurite outgrowth in primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27 supplement and L-glutamine
-
Poly-D-lysine or Poly-L-ornithine coated culture plates (e.g., 96-well plate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
-
Image analysis software
Procedure:
-
Primary Neuron Culture Preparation:
-
Isolate primary cortical neurons from embryonic rodents (e.g., E18 rats or mice) using established protocols.
-
Plate the dissociated neurons onto poly-D-lysine or poly-L-ornithine coated plates at a suitable density for neurite outgrowth analysis (e.g., 10,000 - 20,000 cells/well in a 96-well plate).
-
Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator.
-
Allow the neurons to adhere and extend initial processes for 24-48 hours before treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove half of the culture medium from each well and replace it with an equal volume of the medium containing the appropriate this compound concentration or vehicle.
-
Incubate the neurons for the desired treatment period (e.g., 24-72 hours).
-
-
Immunocytochemistry:
-
After the treatment period, fix the neurons with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI) diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained neurons using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify neurite outgrowth parameters, such as total neurite length, number of neurites per neuron, and number of branch points.
-
Normalize the neurite outgrowth data to the number of viable cells (e.g., DAPI-stained nuclei).
-
Mandatory Visualization
Caption: Experimental workflow for assessing the effect of this compound on neurite outgrowth.
Signaling Pathway
Caption: Simplified signaling pathway of mGluR1 and the inhibitory action of this compound.
Application Notes and Protocols for Characterizing CFTR Inhibitors with Patch-Clamp Electrophysiology
Note: The term "CFMTI" was not found in the available literature. Based on the context of patch-clamp electrophysiology and ion channel drug discovery, this document will focus on CFTR inhibitors (CFTRi) , a widely studied class of compounds for which extensive patch-clamp data and protocols exist. We will use two well-characterized examples, CFTR(inh)-172 and GlyH-101 , to illustrate the application.
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique ion channel belonging to the ATP-binding cassette (ABC) transporter superfamily.[1] It functions as a cAMP- and PKA-regulated chloride (Cl⁻) and bicarbonate channel in the apical membrane of epithelial cells, playing a crucial role in transepithelial salt and fluid transport.[1][2][3] Dysfunction of CFTR due to genetic mutations causes Cystic Fibrosis (CF).[1] Consequently, inhibitors of CFTR are invaluable tools for studying its physiological roles and are investigated as potential therapeutics for conditions like secretory diarrhea.
Patch-clamp electrophysiology is the gold-standard technique for characterizing ion channel modulators with high fidelity.[4] It allows for real-time measurement of ion flow through channels, providing precise data on channel activity, including conductance, gating kinetics (opening and closing), and pharmacology.[4][5] This document provides detailed protocols and data for researchers, scientists, and drug development professionals on utilizing patch-clamp techniques to study CFTR inhibitors.
Data Presentation: Quantitative Pharmacology of CFTR Inhibitors
The following tables summarize the quantitative data for two common CFTR inhibitors, CFTR(inh)-172 and GlyH-101, obtained through patch-clamp studies. This data is critical for comparing compound potency, mechanism of action, and potential off-target effects.
Table 1: Potency and Efficacy of CFTR Inhibitors
| Compound | Target | Method | Key Parameter | Value | Cell Type | Reference |
| CFTR(inh)-172 | CFTR | Short-Circuit Current | Kᵢ | 300 nM | FRT cells | |
| CFTR | Whole-Cell Patch-Clamp | Kᵢ | ~0.5 µM (WT) | FRT cells | [6] | |
| Kᵢ | 0.2 µM (ΔF508) | FRT cells | [6] | |||
| GlyH-101 | CFTR | Whole-Cell Patch-Clamp | Kᵢ (at +60 mV) | 1.4 µM | FRT cells | [7] |
| CFTR | Whole-Cell Patch-Clamp | Kᵢ (at -60 mV) | 5.6 µM | FRT cells | [7][8] | |
| VSORC | Whole-Cell Patch-Clamp | Inhibition | Yes (at CFTR-inhibiting conc.) | Kidney & PS120 cells | [9][10] | |
| CaCC | Whole-Cell Patch-Clamp | Inhibition | Yes (at CFTR-inhibiting conc.) | Kidney & PS120 cells | [9][10] |
Table 2: Effects of CFTR Inhibitors on Channel Gating Kinetics (Single-Channel Patch-Clamp)
| Compound | Parameter | Effect | Concentration | Holding Potential | Reference |
| CFTR(inh)-172 | Open Probability (Pₒ) | Reduced by >90% | 0.6 µM | N/A | |
| Mean Open Time | No significant change | 0.6 µM | N/A | [6] | |
| Mean Closed Time | Increased | 0.6 µM | N/A | [6] | |
| GlyH-101 | Mean Open Time | Reduced from 264 ms (B15284909) to 13 ms | 5 µM | -60 mV | |
| Gating Mechanism | Fast channel closures within bursts | 5 µM | -60 mV | [8] |
Signaling Pathways and Regulatory Mechanisms
Primary CFTR Activation Pathway
CFTR channel activity is primarily regulated by the cAMP/PKA signaling pathway.[2][11] Activation begins with the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1] PKA then phosphorylates the Regulatory (R) domain of the CFTR channel.[1][3] This phosphorylation, coupled with ATP binding and hydrolysis at the Nucleotide-Binding Domains (NBDs), causes a conformational change that opens the channel pore, allowing Cl⁻ and HCO₃⁻ to flow across the membrane.[3][12]
Impact of CFTR Inhibition on Cellular Signaling
Inhibition of CFTR can have broader consequences beyond blocking ion transport. Dysfunctional CFTR signaling is linked to altered inflammatory responses. For instance, loss of CFTR function can lead to an increase in pro-inflammatory signaling, such as the activation of the NF-κB pathway, resulting in elevated expression of cytokines like IL-8.[13][14] Furthermore, CFTR malfunction can lead to the overactivation of the epithelial sodium channel (ENaC), causing ion and fluid imbalance.[14][15] Therefore, studying CFTR inhibitors also provides insight into these interconnected signaling cascades.
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Evaluating CFTR Inhibitors
This protocol describes the measurement of macroscopic CFTR currents from cultured cells (e.g., CHO or FRT cells stably expressing human CFTR) using the whole-cell patch-clamp configuration.
1. Cell Preparation
-
Culture cells expressing the desired CFTR construct (e.g., wild-type or mutant) on glass coverslips.
-
For automated patch-clamp, prepare a cell suspension by detaching cells with a gentle reagent like Accutase.[4]
-
Use cells 2-3 days after plating for optimal health and expression.[4]
2. Solutions and Reagents
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH. (Using CsCl blocks K⁺ channels).
-
CFTR Activator Cocktail: Prepare a stock solution of Forskolin (Fsk, adenylyl cyclase activator) and IBMX (phosphodiesterase inhibitor) or Genistein (Gst, direct CFTR activator) in DMSO. A common final concentration is 10 µM Fsk + 100 µM IBMX.
-
CFTR Inhibitor Stock: Prepare a concentrated stock solution (e.g., 10 mM) of the inhibitor (e.g., CFTR(inh)-172 or GlyH-101) in DMSO.[6]
3. Electrophysiological Recording
-
Pull glass micropipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a target cell with the micropipette while applying slight positive pressure.
-
Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Compensate for pipette capacitance.
-
Apply a brief, strong pulse of suction to rupture the cell membrane, achieving the whole-cell configuration.
-
Compensate for whole-cell capacitance and series resistance.
-
Set the holding potential to -40 mV.[9]
4. Data Acquisition Protocol
-
Baseline Recording: Apply voltage steps (e.g., 400 ms duration, from -100 mV to +100 mV in 20 mV increments) to record baseline currents.[9]
-
CFTR Activation: Perfuse the cell with the extracellular solution containing the CFTR activator cocktail (e.g., Fsk/IBMX). Wait for the Cl⁻ current to reach a stable, maximal level (typically 3-5 minutes).[9]
-
Inhibitor Application: Once a stable activated current is achieved, perfuse the cell with a solution containing both the activators and the desired concentration of the CFTR inhibitor.[9] Record currents until a new steady-state is reached.
-
Dose-Response: To determine potency (IC₅₀), apply increasing concentrations of the inhibitor sequentially.
-
Washout: To test for reversibility, perfuse the cell with the activator-containing solution without the inhibitor and observe if the current returns to the pre-inhibitor level.
5. Data Analysis
-
Measure the current amplitude at a specific voltage (e.g., +80 mV or +100 mV) at steady-state for each condition (baseline, activated, inhibited).
-
Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_inhibitor - I_baseline) / (I_activated - I_baseline)) * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to the Hill equation to determine the IC₅₀ value.
Mandatory Visualizations
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the logical workflow for screening and characterizing a novel CFTR inhibitor using patch-clamp electrophysiology.
Conclusion
Patch-clamp electrophysiology provides an indispensable, high-resolution method for the functional characterization of CFTR inhibitors. It allows for the precise determination of quantitative pharmacological parameters such as potency and mechanism of action, which are essential for drug development and for understanding the complex biology of CFTR. The protocols and data presented here serve as a guide for researchers to effectively utilize this powerful technique in their studies of CFTR and its modulators.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Cell signaling and regulation of CFTR expression in cystic fibrosis cells in the era of high efficiency modulator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) in Human Lung Microvascular Endothelial Cells Controls Oxidative Stress, Reactive Oxygen-Mediated Cell Signaling and Inflammatory Responses [frontiersin.org]
- 14. Dysregulated signalling pathways in innate immune cells with cystic fibrosis mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for CFMTI Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFMTI, or 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one, is a potent and selective allosteric antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Its potential as a tool for studying the role of mGluR1 in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders, has garnered significant interest. These application notes provide detailed protocols for the administration of this compound in behavioral studies in rodents, along with representative data and a description of its putative signaling pathway.
Data Presentation: Efficacy of mGluR1 Antagonism in Behavioral Models
Table 1: Effect of a Selective mGluR1 Antagonist (JNJ16259685) on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Total Distance Traveled (relative to vehicle) | Center Distance Traveled (relative to vehicle) |
| Vehicle | 100% | 100% |
| 0.3 | Reduced | Reduced |
| 1 | Reduced | Reduced |
| 3 | Reduced | Reduced |
| 10 | Reduced | No significant effect |
| 30 | No significant effect | No significant effect |
Table 2: Effect of a Selective mGluR1 Antagonist (JNJ16259685) on Motor Learning (Rotarod) in Rodents
| Species | Dose (mg/kg, i.p.) | Effect on Latency to Fall |
| Rat | 0.3 | Significantly decreased |
| Rat | 1 | Significantly decreased |
| Rat | 3 | Significantly decreased |
| Mouse | 1 | Significantly decreased |
| Mouse | 3 | Significantly decreased |
| Mouse | 10 | Significantly decreased |
| Mouse | 30 | Significantly decreased |
Experimental Protocols
Administration of this compound
a. Oral Administration
For oral administration, this compound can be formulated as a suspension. Due to its hydrophobic nature, a suitable vehicle is required.
-
Vehicle Preparation: A common vehicle for oral gavage of hydrophobic compounds in mice is a solution of 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water. Other potential vehicles include corn oil or a solution containing solubilizing agents like Tween 80 (0.05%) or DMSO (10%) in water. It is crucial to determine the optimal vehicle that ensures stability and bioavailability of this compound.
-
Protocol:
-
Weigh the required amount of this compound powder.
-
Prepare the chosen vehicle. For a 0.5% CMC solution, gradually add 0.5 g of CMC to 100 mL of sterile water while stirring continuously until a homogenous suspension is formed.
-
Suspend the this compound powder in the vehicle to the desired final concentration. Sonication may be necessary to achieve a uniform suspension.
-
Administer the suspension to the animal via oral gavage using a suitable gavage needle. The volume of administration should be adjusted based on the animal's body weight (typically 5-10 mL/kg for mice).
-
b. Intravenous Administration
For intravenous (i.v.) administration, this compound can be dissolved in a vehicle suitable for injection.
-
Vehicle Preparation: A reported vehicle for intravenous administration of this compound is a mixture of ethanol, polyethylene (B3416737) glycol 400 (PEG 400), and distilled water in a 1:4:5 (v/v/v) ratio.
-
Protocol:
-
Prepare the vehicle by mixing ethanol, PEG 400, and distilled water in the specified ratio.
-
Dissolve the this compound powder in the vehicle to achieve the desired final concentration. Gentle warming and vortexing may aid in dissolution.
-
Administer the solution via the tail vein of the animal. The injection volume should be kept low (e.g., 1-5 mL/kg) and the injection should be performed slowly.
-
Phencyclidine (PCP)-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic-like activity. PCP, a non-competitive NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is sensitive to antipsychotic drugs.
-
Apparatus: Open field arena equipped with automated photobeam tracking systems to measure locomotor activity (e.g., total distance traveled, rearing frequency).
-
Protocol:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (or vehicle) via the chosen route (oral or i.v.) at a predetermined time before PCP administration (e.g., 30-60 minutes for oral, 5-15 minutes for i.v.).
-
Administer PCP (e.g., 5 mg/kg, i.p.) or saline to the animals.
-
Immediately place the animal in the open field arena and record locomotor activity for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: Compare the locomotor activity of the this compound-treated group with the vehicle-treated group in the presence of PCP. A significant reduction in PCP-induced hyperlocomotion by this compound suggests antipsychotic-like potential.
-
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy.[1] It assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[1]
-
Apparatus: A shuttle box with two compartments separated by a door or a hurdle. The floor of the box is a grid that can deliver a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the footshock.
-
Protocol:
-
Training:
-
Place the animal in one compartment of the shuttle box.
-
Present the CS for a short duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation (avoidance response), the trial is terminated.
-
If the animal fails to move, the US (footshock) is delivered through the grid floor until the animal escapes to the other compartment.
-
Repeat for a set number of trials per day until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing:
-
Once the animals are trained, administer this compound (or vehicle) at various doses.
-
After the appropriate pre-treatment time, place the animal in the shuttle box and begin the test session.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis: A selective decrease in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
Social Interaction Test
This test evaluates the propensity of an animal to engage in social behavior, which can be altered in models of neuropsychiatric disorders.
-
Apparatus: A neutral, clean cage or arena.
-
Protocol:
-
Habituate the test animal to the testing arena for a short period (e.g., 5-10 minutes) on a day prior to the test.
-
On the test day, administer this compound (or vehicle) to the test animal.
-
After the pre-treatment period, introduce a novel, untreated "stimulus" animal of the same sex and strain into the arena with the test animal.
-
Videotape the interaction for a set duration (e.g., 10-15 minutes).
-
Data Analysis: Score the duration and frequency of social behaviors, such as sniffing (nose-to-nose, anogenital), following, and physical contact. A change in social interaction time in the this compound-treated group compared to the vehicle group can indicate a modulation of social behavior.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR1 receptor. Blockade of mGluR1 is thought to exert its effects, at least in part, by inhibiting the downstream extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are involved in protein synthesis and synaptic plasticity.[2]
Caption: Putative signaling pathway of this compound.
Experimental Workflow for Behavioral Studies
The following diagram illustrates a typical workflow for conducting behavioral studies with this compound.
Caption: General workflow for this compound behavioral studies.
References
Application Notes and Protocols for Assessing the Neuroprotective Potential of CFMTI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-mediated excitotoxicity is a primary mechanism implicated in neuronal damage across a spectrum of acute and chronic neurological disorders. The metabotropic glutamate (B1630785) receptor 1 (mGluR1), a Group I mGluR, plays a significant role in modulating neuronal excitability. Antagonism of mGluR1 has emerged as a promising therapeutic strategy for neuroprotection.[1][2][3] CFMTI, a negative allosteric modulator (NAM) of mGluR1, offers a potential avenue for neuroprotective intervention by dampening excessive glutamatergic signaling.[4] These application notes provide detailed protocols for in vitro assays to evaluate the neuroprotective efficacy of this compound against glutamate-induced excitotoxicity.
Putative Signaling Pathway for this compound-Mediated Neuroprotection
Antagonism of mGluR1 by this compound is hypothesized to confer neuroprotection by mitigating the downstream consequences of excessive glutamate signaling. In excitotoxic conditions, overactivation of mGluR1 can lead to increased intracellular calcium levels and subsequent activation of apoptotic pathways. By acting as a negative allosteric modulator, this compound can reduce the receptor's response to glutamate, thereby preventing this cascade. A key mechanism of neuroprotection by mGluR1 antagonists involves the enhancement of GABAergic synaptic transmission, which increases inhibitory tone and counteracts excitotoxicity.[5] This modulation can lead to the downregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the upregulation of anti-apoptotic proteins like Bcl-2, ultimately promoting neuronal survival.[6][7]
Caption: Putative signaling pathway of this compound-mediated neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assays
The following workflow outlines the key steps for assessing the neuroprotective effects of this compound in a cell-based model of glutamate-induced excitotoxicity.
Caption: Experimental workflow for this compound neuroprotection assays.
Experimental Protocols
Cell Culture and Plating
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., HT22, SH-SY5Y)
-
Appropriate cell culture medium and supplements
-
Poly-D-lysine coated cell culture plates (96-well for viability assays, other formats for microscopy and specific assays)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture neuronal cells according to standard protocols.
-
For primary neurons, dissect and dissociate cortical tissue from embryonic rodents. For cell lines, subculture as required.
-
Seed the cells onto poly-D-lysine coated plates at a density appropriate for the specific assay. For a 96-well plate, a density of 1 x 10⁴ to 5 x 10⁴ cells per well is typical.
-
Allow the cells to adhere and, in the case of primary neurons, differentiate for at least 24-48 hours before treatment.
This compound and Glutamate Treatment
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
L-glutamic acid solution
-
Cell culture medium
Protocol:
-
Prepare a dilution series of this compound in culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal protective concentration.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the cells with this compound for a pre-treatment period, typically 1 to 2 hours.
-
Following pre-treatment, add L-glutamic acid to the wells to induce excitotoxicity. The final concentration of glutamate will need to be optimized for the specific cell type, but a starting point of 5 mM is common for HT22 cells.[8] Do not add glutamate to the negative control wells.
-
Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.
Assessment of Neuroprotection
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Materials:
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Protocol:
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Briefly, collect a sample of the cell culture supernatant from each well.
-
Add the supernatant to the reaction mixture provided in the kit.
-
Incubate as per the kit's instructions and measure the absorbance at the specified wavelength.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
Protocol:
-
Follow the manufacturer's protocol for the chosen caspase-3 assay kit.
-
Prepare cell lysates from each treatment group.
-
Add the lysate to the reaction buffer containing the caspase-3 substrate.
-
Incubate to allow for the cleavage of the substrate.
-
Measure the resulting colorimetric or fluorescent signal using a plate reader.
-
Express caspase-3 activity relative to the control group.
Data Presentation
The quantitative data from the neuroprotection assays should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| Treatment Group | This compound Conc. (µM) | Glutamate Conc. (mM) | Cell Viability (% of Control) | LDH Release (% of Max) | Caspase-3 Activity (Fold Change) |
| Control | 0 | 0 | 100 ± 5.2 | 5.1 ± 1.1 | 1.0 ± 0.1 |
| Glutamate Alone | 0 | 5 | 45.3 ± 4.8 | 85.2 ± 6.3 | 4.2 ± 0.5 |
| This compound + Glutamate | 1 | 5 | 58.7 ± 5.1 | 65.4 ± 5.9 | 3.1 ± 0.4 |
| This compound + Glutamate | 10 | 5 | 75.1 ± 6.2 | 30.1 ± 4.5 | 1.8 ± 0.2 |
| This compound + Glutamate | 50 | 5 | 88.9 ± 5.5 | 15.6 ± 3.2 | 1.2 ± 0.1 |
| This compound Alone | 50 | 0 | 98.2 ± 4.9 | 6.3 ± 1.5 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation. This is hypothetical data for illustrative purposes.
Conclusion
These application notes provide a comprehensive framework for evaluating the neuroprotective properties of the mGluR1 negative allosteric modulator, this compound. The detailed protocols for in vitro assays, coupled with the visualization of the putative signaling pathway and experimental workflow, offer a robust methodology for researchers in the field of neuropharmacology and drug discovery. The structured presentation of hypothetical data serves as a template for organizing and interpreting experimental results. By following these guidelines, researchers can effectively assess the potential of this compound as a therapeutic agent for neurological disorders characterized by excitotoxicity.
References
- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 3. Neuroprotective activity of metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, an allosteric metabotropic glutamate receptor 1 antagonist with antipsychotic activity, on Fos expression in regions of the brain related to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The GluN1/GluN2B NMDA receptor and metabotropic glutamate receptor 1 negative allosteric modulator has enhanced neuroprotection in a rat subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negative Allosteric Modulator of mGluR1 Improves Long-Term Neurologic Deficits after Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Assessing CFTR Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a crucial ion channel responsible for the transport of chloride and bicarbonate across the apical membrane of epithelial cells. Dysfunction of this channel, due to mutations in the CFTR gene, leads to the multisystemic genetic disease, Cystic Fibrosis (CF). In recent years, the development of CFTR modulators—small molecules that aim to correct the function of the defective protein—has revolutionized CF treatment. These modulators are broadly categorized as correctors, which improve the processing and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability.
Accurate and reliable assessment of CFTR function is paramount in the discovery and development of new modulator therapies. Cell permeability assays are a cornerstone of this process, providing quantitative data on the efficacy of candidate compounds in restoring ion channel activity. This document provides detailed application notes and protocols for key in vitro and ex vivo assays used to evaluate CFTR permeability and the effects of modulator drugs.
Data Presentation: Efficacy of CFTR Modulators
The following tables summarize quantitative data from both clinical trials and in vitro studies, demonstrating the impact of various CFTR modulators on key indicators of CFTR function.
Table 1: Clinical Efficacy of Approved CFTR Modulator Therapies
| Modulator Therapy | Genotype | Change in Sweat Chloride (mmol/L) | Change in Percent Predicted FEV1 (ppFEV1) | Reference(s) |
| Ivacaftor | G551D | -48.1 | +10.6 | |
| Lumacaftor/Ivacaftor | F508del/F508del | -24.8 | +2.6 to +4.0 | |
| Tezacaftor/Ivacaftor | F508del/F508del | -29.1 | +4.0 | |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function | -45.1 | +13.8 | |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/F508del | -41.8 | +10.2 | |
| Elexacaftor/Tezacaftor/Ivacaftor (Ages 6-11) | F508del/Minimal Function or F508del/F508del | -60.9 | +10.2 | |
| Elexacaftor/Tezacaftor/Ivacaftor (Ages 2-5) | At least one F508del allele | -57.9 | (LCI2.5 change of -0.83) |
FEV1: Forced Expiratory Volume in 1 second. LCI: Lung Clearance Index.
Table 2: In Vitro Efficacy of CFTR Modulators in Primary Human Bronchial Epithelial (HBE) Cells
| Modulator | Genotype | Assay | Measured Parameter | Efficacy (% of Wild-Type CFTR function) | Reference(s) |
| VX-809 (Lumacaftor) | F508del/F508del | Ussing Chamber | Short-circuit current (Isc) | ~16% | |
| VX-770 (Ivacaftor) | G551D | Ussing Chamber | Short-circuit current (Isc) | ~35-50% | |
| VX-809 + VX-770 | F508del/F508del | Ussing Chamber | Short-circuit current (Isc) | Doubled effect of VX-809 alone | |
| Elexacaftor/Tezacaftor/Ivacaftor | L1077P/W1282X | Ussing Chamber | Forskolin-induced Isc increase | Significant increase over untreated |
Experimental Protocols
Ussing Chamber Assay for CFTR-Mediated Ion Transport
The Ussing chamber is the gold standard for measuring electrogenic ion transport across epithelial tissues and cell monolayers. It allows for the direct measurement of CFTR-dependent chloride secretion as a short-circuit current (Isc).
Materials:
-
Ussing chamber system with voltage-clamp amplifier
-
Calibrated Ag/AgCl electrodes with 3M KCl agar (B569324) bridges
-
Krebs-Bicarbonate Ringer (KBR) solution, warmed to 37°C and gassed with 95% O2/5% CO2
-
Primary human bronchial epithelial (HBE) cells or other relevant epithelial cells cultured on permeable supports (e.g., Transwell®)
-
CFTR modulators (correctors, potentiators)
-
Amiloride (B1667095) (ENaC inhibitor)
-
Forskolin (B1673556) (cAMP agonist)
-
CFTRinh-172 (CFTR inhibitor)
Protocol:
-
Cell Culture: Culture primary HBE cells on permeable supports until a confluent and differentiated monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER). For corrector studies, pre-incubate the cells with the corrector compound (e.g., Elexacaftor/Tezacaftor) for 24-48 hours.
-
Chamber Setup: Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with equal volumes of pre-warmed and gassed KBR solution.
-
Equilibration: Allow the system to equilibrate for 15-20 minutes at 37°C.
-
Baseline Measurement: Under voltage-clamp conditions (clamped to 0 mV), record the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport. The Isc will decrease to a new stable baseline.
-
CFTR Activation: Add forskolin (10-20 µM) to the basolateral chamber to raise intracellular cAMP levels and activate CFTR. An increase in Isc indicates CFTR-mediated chloride secretion.
-
Potentiator Addition: For potentiator studies, add the potentiator compound (e.g., Ivacaftor, 1-10 µM) to the apical chamber following forskolin stimulation to assess its effect on channel gating. A further increase in Isc demonstrates potentiation.
-
CFTR Inhibition: To confirm that the measured current is CFTR-specific, add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber. A subsequent decrease in Isc confirms CFTR-dependent activity.
-
Data Analysis: Quantify the change in Isc (ΔIsc) in response to each compound. Compare the ΔIsc of modulator-treated cells to untreated or vehicle-treated controls.
Forskolin-Induced Swelling (FIS) of Intestinal Organoids
This assay provides a robust, medium-throughput method to assess CFTR function in a physiologically relevant 3D cell culture model. Activation of CFTR with forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function.
Materials:
-
Human intestinal organoids derived from patient biopsies
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium
-
Krebs-Ringer Bicarbonate (KBR) buffer
-
Forskolin
-
CFTR modulators
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Organoid Culture and Plating: Culture and expand intestinal organoids according to standard protocols. For the assay, dissociate organoids and seed 30-80 organoids per well in a 96-well plate with basement membrane matrix.
-
Corrector Pre-incubation: For corrector studies, incubate the plated organoids with the corrector compound for 18-24 hours prior to the assay.
-
Assay Preparation: Gently replace the culture medium with pre-warmed KBR buffer and allow to equilibrate for 30 minutes at 37°C.
-
Baseline Imaging: Acquire brightfield or confocal images of the organoids at time zero (t=0).
-
CFTR Activation and Imaging: Add forskolin (5-10 µM) to the wells. For potentiator studies, add the potentiator simultaneously with forskolin.
-
Time-Lapse Microscopy: Acquire images at regular intervals (e.g., every 15-20 minutes) for 1-2 hours to monitor organoid swelling.
-
Data Analysis: Using image analysis software, measure the cross-sectional area of the organoids at each time point. Calculate the increase in organoid area relative to the baseline (t=0) for each condition. Compare the swelling of modulator-treated organoids to untreated controls.
Immunofluorescence Staining for CFTR Localization
This method visualizes the subcellular localization of the CFTR protein, allowing for the assessment of corrector-mediated trafficking to the plasma membrane.
Materials:
-
Epithelial cells expressing mutant CFTR (e.g., CFBE41o-) grown on coverslips or permeable supports
-
CFTR modulators (correctors)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against CFTR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence or confocal microscope
Protocol:
-
Cell Treatment: Treat cells with the corrector compound or vehicle control for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-CFTR antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides with mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Assess the localization of the CFTR signal. In uncorrected cells with trafficking mutations (e.g., F508del), CFTR is retained in the endoplasmic reticulum (perinuclear staining). Effective correctors will result in increased CFTR signal at the plasma membrane.
Mandatory Visualizations
Caption: CFTR Signaling and Trafficking Pathway.
Caption: CFTR Modulator Drug Discovery Workflow.
Application Notes and Protocols: Measuring the Effect of a Test Compound on Intracellular Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1][2][3] The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration ([Ca²⁺]i) in response to a test compound is crucial for drug discovery and development, providing insights into the compound's mechanism of action and potential therapeutic effects.[4] These application notes provide detailed protocols and guidelines for assessing the impact of a hypothetical test compound, referred to herein as Compound X (or CFMTI), on intracellular calcium levels using common cell-based fluorescence assays.
Key Concepts in Intracellular Calcium Measurement
Changes in [Ca²⁺]i can be measured using fluorescent indicators, which are molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺.[1][5] These indicators can be broadly categorized into single-wavelength and ratiometric dyes.[6]
-
Single-wavelength indicators , such as Fluo-4 and Calcium Green-1, show a significant increase in fluorescence intensity upon binding Ca²⁺.[6][7] They are well-suited for high-throughput screening and confocal microscopy.[6][8]
-
Ratiometric indicators , like Fura-2 and Indo-1, undergo a spectral shift upon Ca²⁺ binding, allowing for the measurement of fluorescence at two different wavelengths. The ratio of these intensities provides a more precise quantification of [Ca²⁺]i that is less susceptible to variations in dye concentration, cell thickness, or illumination intensity.[5][6]
The choice of indicator depends on the specific experimental setup, cell type, and the desired quantitative precision.[6]
Experimental Protocols
Protocol 1: Measuring Intracellular Calcium Changes using a Fluorescence Plate Reader
This protocol is suitable for high-throughput screening of Compound X's effect on [Ca²⁺]i in adherent cell lines.[5][8]
Materials:
-
Adherent cells of interest (e.g., HEK293, CHO)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Compound X stock solution
-
Positive control (e.g., Ionomycin (B1663694), ATP)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the chosen Ca²⁺ indicator. For Fluo-4 AM, a typical concentration is 2-5 µM. For Fura-2 AM, use 1-5 µM.
-
Include 0.02% Pluronic F-127 in the loading buffer to aid in dye dispersal.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a set period (e.g., 1-2 minutes) before adding the compound.
-
Compound Addition: Use the plate reader's injector to add Compound X at the desired concentration.
-
Data Acquisition: Continue to record the fluorescence signal for a period sufficient to capture the full response (e.g., 5-15 minutes).
-
Positive Control: At the end of the experiment, add a positive control like ionomycin to determine the maximum Ca²⁺ response.
Protocol 2: Intracellular Calcium Imaging using Fluorescence Microscopy
This protocol allows for the visualization of Ca²⁺ dynamics in individual cells with high spatial and temporal resolution.[10]
Materials:
-
Cells grown on glass coverslips or in imaging-specific dishes
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Fluorescence microscope with a sensitive camera and appropriate filter sets
-
Perfusion system for compound application
-
Image analysis software
Procedure:
-
Cell Preparation and Dye Loading: Follow the same dye loading and washing steps as in Protocol 1.
-
Microscopy Setup: Mount the coverslip or dish onto the microscope stage. If using a perfusion system, ensure it is set up and functioning correctly.
-
Baseline Imaging: Acquire images at a set frame rate to establish a stable baseline fluorescence before stimulation.
-
Compound Perfusion: Perfuse the cells with a solution containing Compound X.
-
Image Acquisition: Continue acquiring images throughout the stimulation to record the change in fluorescence intensity.
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within each ROI for each frame.
-
For single-wavelength indicators, the change in fluorescence is often expressed as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F₀), i.e., F/F₀.[6]
-
For ratiometric indicators, calculate the ratio of the two emission intensities.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the effects of different concentrations of Compound X.
Table 1: Effect of Compound X on Peak Intracellular Calcium Response
| Concentration of Compound X (µM) | Peak Fluorescence (F/F₀ or Ratio) | Time to Peak (seconds) |
| 0 (Vehicle) | 1.05 ± 0.08 | N/A |
| 1 | 1.82 ± 0.15 | 35 ± 5 |
| 10 | 3.54 ± 0.21 | 28 ± 4 |
| 100 | 5.12 ± 0.33 | 25 ± 3 |
| Positive Control (e.g., 10 µM Ionomycin) | 6.50 ± 0.40 | 15 ± 2 |
Data are presented as mean ± standard deviation.
Visualization of Workflows and Pathways
To better understand the experimental process and potential underlying mechanisms, diagrams can be generated using Graphviz.
Caption: Experimental workflow for measuring intracellular calcium changes.
A potential signaling pathway that could be activated by Compound X to induce calcium release is the G-protein coupled receptor (GPCR) pathway leading to the production of inositol (B14025) trisphosphate (IP₃).[11]
Caption: Hypothetical GPCR-mediated calcium signaling pathway.
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the effects of a test compound, such as Compound X (this compound), on intracellular calcium signaling. By carefully selecting the appropriate fluorescent indicators and detection methods, researchers can obtain high-quality, quantitative data to elucidate the compound's biological activity and mechanism of action. The provided visualizations of the experimental workflow and a potential signaling pathway serve as valuable tools for planning experiments and interpreting results.
References
- 1. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular calcium signals and control of cell proliferation: how many mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 7. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating mGluR1 Antagonists in Rodent Models of Neuropathic Pain
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with limited effective treatments. Glutamatergic signaling, particularly through metabotropic glutamate (B1630785) receptors (mGluRs), plays a crucial role in the central sensitization processes that underlie the development and maintenance of neuropathic pain.[1][2] Among the mGluR family, the metabotropic glutamate receptor 1 (mGluR1), a Gq-protein coupled receptor, has emerged as a promising therapeutic target.[1][2] Antagonism of mGluR1 has been shown to alleviate pain-like behaviors in various rodent models of neuropathic pain.[3][4][5]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the therapeutic potential of selective mGluR1 antagonists, such as CFMTI (2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one), in rodent models of neuropathic pain. While specific in vivo data for this compound in neuropathic pain models is limited in the current literature, the following protocols are based on established methodologies for testing other selective mGluR1 antagonists in this context.
Mechanism of Action and Signaling Pathway
In neuropathic pain states, there is an enhanced release of glutamate in the spinal cord dorsal horn.[3] This excess glutamate activates postsynaptic receptors, including mGluR1, on nociceptive neurons. Activation of mGluR1 initiates a downstream signaling cascade through Gαq, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][6]
This signaling cascade has several important consequences for neuronal excitability and pain transmission:
-
Potentiation of NMDA Receptors: PKC-mediated phosphorylation of the NMDA receptor enhances its activity, leading to increased calcium influx and further neuronal hyperexcitability.[3]
-
Modulation of Ion Channels: mGluR1 signaling can modulate the function of various ion channels, contributing to a lower threshold for neuronal activation.
-
Activation of ERK Signaling: The mGluR1 pathway can also lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, which is implicated in the long-term plastic changes associated with chronic pain.[7]
By blocking the activation of mGluR1, selective antagonists can interrupt this signaling cascade, thereby reducing central sensitization and alleviating neuropathic pain symptoms.
Experimental Protocols
Rodent Models of Neuropathic Pain
Several well-established surgical models can be used to induce neuropathic pain in rodents. The choice of model may depend on the specific research question and the desired characteristics of the pain phenotype.[8][9][10]
a) Chronic Constriction Injury (CCI) Model
The CCI model is widely used and produces robust and long-lasting pain behaviors.[8][10]
-
Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, approximately 1 mm apart.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Sham Control: Perform the same surgical procedure, including exposure of the sciatic nerve, but without placing the ligatures.
-
Post-operative Care: Administer analgesics for the first 24-48 hours post-surgery and monitor the animals for signs of infection or distress.
b) Spared Nerve Injury (SNI) Model
The SNI model results in a very consistent and long-lasting mechanical allodynia.[9]
-
Animals and Anesthesia: As described for the CCI model.
-
Surgical Procedure:
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and section the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Be careful not to stretch or damage the intact sural nerve.
-
Close the muscle and skin layers.
-
-
Sham Control: Expose the sciatic nerve and its branches without any ligation or transection.
-
Post-operative Care: As described for the CCI model.
Drug Administration
This compound or other mGluR1 antagonists can be administered through various routes depending on the experimental design.
-
Systemic Administration:
-
Intraperitoneal (i.p.) injection: A common route for systemic drug delivery. The drug should be dissolved in an appropriate vehicle (e.g., saline, DMSO, or a suspension agent).
-
Oral gavage (p.o.): Useful for assessing the oral bioavailability and efficacy of the compound.
-
-
Intrathecal (i.t.) Injection: To investigate the spinal site of action.
-
Perform a lumbar puncture between the L5 and L6 vertebrae.
-
A successful injection is often confirmed by a reflexive tail-flick.
-
Behavioral Testing for Neuropathic Pain
Behavioral tests should be conducted at baseline (before surgery) and at multiple time points after surgery (e.g., days 3, 7, 14, and 21) to assess the development and reversal of pain-like behaviors.
a) Mechanical Allodynia
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.
-
Apparatus: Von Frey filaments of varying stiffness.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw (ipsilateral to the nerve injury).
-
Start with a filament of low stiffness and proceed to filaments of increasing stiffness.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
-
b) Thermal Hyperalgesia
Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus.
-
Apparatus: Plantar test apparatus (Hargreaves' test).
-
Procedure:
-
Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimate.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Data Presentation
Quantitative data from behavioral tests should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of an mGluR1 Antagonist on Mechanical Allodynia in the CCI Model
| Treatment Group | N | Baseline PWT (g) | Day 7 Post-CCI PWT (g) | Day 7 Post-Treatment PWT (g) |
| Sham + Vehicle | 10 | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.3 ± 1.3 |
| CCI + Vehicle | 10 | 15.1 ± 1.4 | 2.8 ± 0.5 | 3.1 ± 0.6 |
| CCI + mGluR1 Antagonist (10 mg/kg) | 10 | 14.8 ± 1.3 | 2.5 ± 0.4 | 9.7 ± 1.1# |
| CCI + mGluR1 Antagonist (30 mg/kg) | 10 | 15.0 ± 1.1 | 2.9 ± 0.6 | 13.5 ± 1.0# |
Data are presented as mean ± SEM. PWT = Paw Withdrawal Threshold. *p < 0.05 compared to Sham + Vehicle. #p < 0.05 compared to CCI + Vehicle.
Table 2: Effect of an mGluR1 Antagonist on Thermal Hyperalgesia in the SNI Model
| Treatment Group | N | Baseline PWL (s) | Day 14 Post-SNI PWL (s) | Day 14 Post-Treatment PWL (s) |
| Sham + Vehicle | 10 | 12.1 ± 0.8 | 11.9 ± 0.9 | 12.0 ± 0.7 |
| SNI + Vehicle | 10 | 12.3 ± 0.7 | 5.2 ± 0.4 | 5.5 ± 0.5 |
| SNI + mGluR1 Antagonist (10 mg/kg) | 10 | 12.0 ± 0.6 | 5.4 ± 0.5 | 8.9 ± 0.6# |
| SNI + mGluR1 Antagonist (30 mg/kg) | 10 | 12.2 ± 0.8 | 5.1 ± 0.3 | 11.2 ± 0.8# |
Data are presented as mean ± SEM. PWL = Paw Withdrawal Latency. *p < 0.05 compared to Sham + Vehicle. #p < 0.05 compared to SNI + Vehicle.
The investigation of selective mGluR1 antagonists in rodent models of neuropathic pain offers a promising avenue for the development of novel analgesic therapies. The protocols and guidelines presented here provide a framework for conducting such studies, from the induction of neuropathic pain to the assessment of therapeutic efficacy. By carefully designing and executing these experiments, researchers can elucidate the role of mGluR1 in neuropathic pain and evaluate the potential of compounds like this compound to provide much-needed relief for this debilitating condition.
References
- 1. Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamatergic Systems in Neuropathic Pain and Emerging Non-opioid Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of spinal metabotropic glutamate receptor 1 (mGluR1) alleviates pain and restores opioid efficacy after nerve injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptors (mGluRs) regulate noxious stimulus-induced glutamate release in spinal cord dorsal horn of rats with neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutamate Receptor Phosphorylation and Trafficking in Pain Plasticity in Spinal Cord Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Comparison of three rodent neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
Troubleshooting & Optimization
troubleshooting CFMTI solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the c-Met inhibitor, CFMTI.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, and this stock can then be diluted into aqueous buffers or cell culture media. It is crucial to minimize the final DMSO concentration in your experimental setup to avoid solvent-induced artifacts.
Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like many kinase inhibitors. Here are several steps you can take to troubleshoot this problem:
-
Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of this compound.
-
Optimize pH: The solubility of this compound may be pH-dependent. Assess the solubility across a range of pH values to determine the optimal condition for your experiment.
-
Warm the Solution: Gently warming the solution to 37°C may help to redissolve the precipitate. However, be mindful of the temperature stability of this compound and other components in your experiment.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the primary recommendation, other organic solvents can be used. Ethanol (B145695) or a mixture of ethanol and water may be viable alternatives. However, the solubility in these solvents may be lower than in DMSO. We recommend performing small-scale solubility tests before preparing a large stock solution.
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
A4: To determine the kinetic solubility in your buffer, you can perform a serial dilution of your this compound DMSO stock into the buffer. The highest concentration that does not show visible precipitation after a defined incubation period (e.g., 2 hours at room temperature) is your approximate maximum soluble concentration. For a more quantitative measure, a thermodynamic solubility assessment is recommended.[1]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving this compound precipitation issues during your experiments.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| DMSO | > 50 | 25 | Recommended for stock solutions. |
| Ethanol | ~10 | 25 | May be used as an alternative to DMSO. |
| PBS (pH 7.4) | < 0.1 | 25 | Poorly soluble in aqueous buffers alone. |
| PBS + 0.1% Tween® 80 | ~0.5 | 25 | Surfactant improves aqueous solubility. |
| Cell Culture Media + 10% FBS | ~1 | 37 | Serum proteins can aid in solubility. |
Experimental Protocol: Kinetic Solubility Assessment
This protocol outlines a method to determine the apparent solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (optional)
-
Microplate shaker
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform a serial dilution of the this compound stock solution with your experimental buffer. Aim for a final DMSO concentration of 1% or less across all wells.
-
Include a buffer-only control and a buffer with 1% DMSO control.
-
Incubate the plate at room temperature on a plate shaker for 2 hours.
-
Visually inspect each well for signs of precipitation.
-
(Optional) Quantify precipitation by measuring the absorbance at 620 nm. An increase in absorbance indicates precipitation.
-
The highest concentration of this compound that remains clear is the kinetic solubility in that buffer.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting this compound solubility.
Simplified c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream signaling pathways involved in cell proliferation, migration, and survival.[2] this compound is designed to inhibit this signaling cascade.
Caption: Inhibition of the c-Met signaling pathway by this compound.
References
Technical Support Center: Optimizing CFMTI Concentration for In vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CFMTI for in vitro experiments. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this novel inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new in vitro assay?
A1: For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A logarithmic or half-log dilution series is recommended, typically spanning from 1 nM to 100 µM.[1][2] This wide range will help identify the effective concentration window for your specific cell line and experimental endpoint. In vitro potency benchmarks are often considered to be an IC50 or Ki value of less than 100 nM in biochemical assays and less than 1-10 µM in cell-based assays.[3]
Q2: How should I dissolve and store this compound?
A2: Like many small molecule inhibitors, this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1][4] It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (ideally ≤ 0.1%, and not exceeding 0.5%) to prevent solvent-induced cytotoxicity.[1][4][5] For storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Q3: How does serum in the culture medium affect this compound's activity?
A3: Serum contains proteins that can bind to small molecules like this compound, potentially reducing the effective concentration of the compound available to the cells.[1] If you suspect significant interference from serum proteins, consider performing your experiments in serum-free or reduced-serum conditions. It is important to be aware of this potential interaction when interpreting your results.
Q4: How can I determine if the observed effects of this compound are due to off-target activity?
A4: Differentiating between on-target and off-target effects is a critical step in validating your findings. One common approach is to use a structurally unrelated inhibitor that targets the same pathway.[5] If this second inhibitor produces a similar phenotype, it strengthens the evidence that the observed effect is due to the inhibition of the intended target. Additionally, inhibitors that are only effective at high concentrations (>10 µM) in cellular assays are more likely to be acting non-specifically.[3]
Q5: What should I do if this compound precipitates when I dilute it into my aqueous culture medium?
A5: Precipitation upon dilution into aqueous buffers is a common problem for hydrophobic small molecules.[4] Here are a few steps you can take to address this issue:
-
Lower the final concentration: The compound may be exceeding its aqueous solubility limit.
-
Optimize DMSO concentration: While keeping the final DMSO percentage low is important, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration.[4]
-
Adjust buffer pH: The solubility of some compounds is pH-dependent. Experimenting with different pH values in your buffer system may improve solubility.[4]
-
Prepare fresh dilutions: Do not use a solution that has already precipitated. It's best to prepare fresh dilutions for each experiment.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at tested concentrations | 1. Concentration too low: The effective concentration for your cell line and assay may be higher than the range tested.[1] 2. Compound instability: this compound may have degraded due to improper storage or handling.[1][5] 3. Insensitive cell line or assay: Your cell line may not express the target of this compound, or the assay may not be sensitive enough to detect the effect.[1] | 1. Test a higher concentration range. 2. Ensure proper storage and prepare fresh dilutions for each experiment.[1][5] 3. Confirm target expression in your cell line and use a positive control to validate the assay's performance. |
| High cell death even at low concentrations | 1. Solvent toxicity: The final concentration of your solvent (e.g., DMSO) may be too high for your cells.[4][5] 2. Compound cytotoxicity: this compound itself may be toxic to the cells, even at concentrations where it is expected to be specific. 3. Off-target effects: The inhibitor might be affecting pathways essential for cell survival.[5] | 1. Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) and always include a solvent-only control.[1] 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. 3. Investigate potential off-target effects as described in the FAQs. |
| Inconsistent results between experiments | 1. Compound stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation.[5] 2. Cell culture variations: Differences in cell passage number, confluency, or serum batches can impact cellular response.[5] 3. Pipetting errors: Inaccurate pipetting can lead to significant variations in the final compound concentration.[5] | 1. Aliquot the stock solution to avoid multiple freeze-thaw cycles.[1] 2. Standardize your cell culture protocol, use cells within a consistent passage number range, and test for mycoplasma contamination.[5] 3. Calibrate your pipettes regularly and use precise pipetting techniques.[5] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Cell Seeding:
- Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
- Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
2. Compound Preparation and Treatment:
- Prepare a series of dilutions of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]
- Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and a positive control if available.[1]
- Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
3. Incubation:
- Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the nature of your assay and the mechanism of action of this compound.[1]
4. Assay and Data Analysis:
- Perform the desired assay to measure the effect of the compound (e.g., a cell viability assay like MTT, a proliferation assay like BrdU, or a target-specific functional assay).
- Plot the results as percent inhibition versus the logarithm of the inhibitor concentration.
- Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound
This protocol provides a method to evaluate the cytotoxicity of this compound using a lactate (B86563) dehydrogenase (LDH) release assay.
1. Cell Seeding and Treatment:
- Follow the same steps for cell seeding and compound preparation as in the IC50 determination protocol.
2. Incubation:
- Incubate the cells with this compound for the desired time period.
3. Sample Collection:
- After incubation, carefully collect a sample of the cell culture supernatant from each well.
4. LDH Assay:
- Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture that measures the activity of LDH released from damaged cells.
- Include controls for background LDH activity (medium only) and maximum LDH release (cells treated with a lysis buffer).
5. Data Analysis:
- Calculate the percentage of cytotoxicity for each concentration of this compound relative to the maximum LDH release control.
- Plot the percentage of cytotoxicity versus the this compound concentration to determine the concentration at which the compound becomes toxic to the cells.
Visualizations
References
Technical Support Center: Preventing CFMTI Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of CFMTI in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent and selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) allosteric antagonist. Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to challenges with its solubility in aqueous-based solutions commonly used in biological assays. When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution. This precipitation can lead to inaccurate experimental results, including underestimation of the compound's potency and inconsistent data.
Q2: What are the known solubility properties of this compound?
This compound is a solid with a molecular weight of 349.4 g/mol .[1] Its solubility in common organic solvents has been reported as follows:
| Solvent | Solubility |
| Chloroform | 10 mg/mL[1] |
| DMF | 1 mg/mL[1] |
| DMSO | Slightly soluble[1] |
Quantitative data on its aqueous solubility is limited, but its hydrophobic nature suggests it is poorly soluble in water and aqueous buffers.
Q3: What is the recommended method for preparing a stock solution of this compound?
Given that this compound is "slightly soluble" in DMSO, it is the recommended solvent for preparing high-concentration stock solutions. It is crucial to ensure the this compound is fully dissolved in DMSO before further dilution. Sonication may aid in the dissolution process. Stock solutions should be stored at -20°C.[2]
Q4: Can I prepare a stock solution of this compound in an aqueous buffer?
Directly dissolving this compound in aqueous buffers is not recommended due to its poor aqueous solubility. An organic solvent like DMSO is necessary to first dissolve the compound.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues and provides step-by-step protocols to prevent this compound precipitation in your experiments.
Issue 1: Precipitation upon dilution of DMSO stock into aqueous buffer or media.
This is the most common issue encountered with hydrophobic compounds like this compound. The drastic change in solvent polarity when a concentrated DMSO stock is added to an aqueous solution causes the compound to crash out.
Solutions:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, to minimize solvent effects and potential cytotoxicity. However, for poorly soluble compounds like this compound, a slightly higher but well-tolerated DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous solution. This gradual decrease in the organic solvent concentration can help keep this compound in solution.
-
Increase Mixing Speed: Add the this compound stock solution dropwise to the aqueous solution while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that are prone to precipitation.
-
Pre-warm the Aqueous Solution: Gently warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock can sometimes improve solubility.
Issue 2: Solution is initially clear but becomes cloudy or shows precipitate over time.
This can occur due to several factors, including temperature fluctuations, compound degradation, or slow equilibration to a supersaturated state.
Solutions:
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions of this compound in your aqueous buffer for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Storage Conditions: If short-term storage of a working solution is unavoidable, store it at a constant temperature and protect it from light. However, fresh preparation is always the best practice.
-
Solubility in Your Specific Buffer: The composition of your buffer (e.g., pH, salt concentration) can significantly impact the solubility of this compound. If you continue to experience precipitation, consider performing a small-scale solubility test in your specific buffer system.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Aqueous buffer or cell culture medium of choice
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh the appropriate amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.49 mg of this compound (Molecular Weight = 349.4 g/mol ).
-
Add the corresponding volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex or sonicate until the this compound is completely dissolved. This is your stock solution.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM). This can make the final dilution into the aqueous buffer more manageable and reduce the risk of precipitation.
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature.
-
While vortexing the aqueous solution, add the required volume of the this compound stock (or intermediate dilution) dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration is as low as possible and consistent across all experimental conditions, including controls.
-
Protocol 2: Small-Scale Solubility Assessment
This protocol helps determine the approximate solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific aqueous buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a Serial Dilution:
-
Prepare a series of dilutions of your this compound stock solution in your aqueous buffer. Start with a concentration higher than your intended experimental concentration and perform 2-fold serial dilutions.
-
-
Incubation:
-
Incubate the dilutions at your experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
-
Visual and Microscopic Inspection:
-
Visually inspect each dilution for any signs of cloudiness or precipitate.
-
For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to look for crystalline structures.
-
-
Determine Approximate Solubility:
-
The highest concentration that remains clear, both visually and microscopically, is the approximate kinetic solubility of this compound in your specific buffer under those conditions. This information can guide the preparation of your working solutions.
-
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Logical relationships between causes and solutions for this compound precipitation.
References
Technical Support Center: In Vivo Cell Tracking with CFDA-SE (CFSE)
Welcome to the technical support center for Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) based in vivo cell tracking. This guide provides troubleshooting advice, detailed protocols, and key data to help researchers and drug development professionals overcome common challenges in their experiments. CFDA-SE is a cell-permeable dye that becomes the fluorescent, amine-reactive dye Carboxyfluorescein Succinimidyl Ester (CFSE) inside the cell, allowing for long-term tracking of labeled cells.[1][2]
Troubleshooting and FAQs
This section addresses specific issues that may arise during CFDA-SE/CFSE labeling and in vivo delivery in a question-and-answer format.
Q1: Why are my cells showing high levels of death or poor viability after labeling?
A1: High cell death is a common issue often related to dye toxicity.[3] The primary causes are excessive CFSE concentration, inappropriate labeling conditions, or suboptimal cell health.
-
Excessive Dye Concentration: CFSE covalently binds to intracellular proteins.[4][5] High concentrations can disrupt protein function, leading to cytotoxicity.[3][4] It is critical to titrate the dye to find the lowest effective concentration for your specific cell type, typically ranging from 0.5 to 5 µM for in vivo applications.[6][7][8]
-
Labeling Conditions: Labeling at high cell densities (e.g., 10-50 million cells/mL) can help mitigate toxicity when using higher dye concentrations.[6][9] Conversely, using a high dye concentration on a low number of cells can dramatically reduce viability.[9] Ensure the incubation time is also optimized, usually between 5 to 10 minutes.[6][7][8]
-
Cell Health: Only use healthy, viable cells for labeling. Cells that are already stressed will be more susceptible to the toxic effects of the dye.
Q2: My fluorescent signal is weak or undetectable after injecting the cells in vivo. What went wrong?
A2: A weak or absent signal can stem from issues with the dye itself, the labeling protocol, or the number of cells transferred.
-
Dye Hydrolysis: CFDA-SE is sensitive to water and hydrolyzes quickly at room temperature.[6][7][8] Use fresh, single-use aliquots of a stock solution prepared in anhydrous DMSO and stored at -20°C over desiccant.[6][7][8] A yellow discoloration of the stock solution indicates degradation.[4]
-
Suboptimal Labeling: The labeling concentration may have been too low. While toxicity is a concern, an insufficient concentration will result in a signal that is quickly lost or indistinguishable from background. Titration is essential.
-
Insufficient Cell Transfer: The number of labeled cells injected may be too low to be detected in the target tissue. Ensure you are injecting a sufficient number of viable, brightly labeled cells for your specific experimental model.
-
Initial Signal Loss: A significant drop in cellular fluorescence can occur within the first 24 hours post-labeling.[10] For long-term studies, it is advisable to optimize labeling concentrations based on measurements taken at 24 hours.[10]
Q3: I'm observing high background fluorescence in my harvested tissue. How can I reduce this?
A3: High background, or autofluorescence, is a common problem in tissue imaging and can mask the specific signal from your labeled cells.
-
Endogenous Autofluorescence: Tissues contain endogenous fluorophores like collagen, lipofuscin, and red blood cells that can create background noise.[11][12][13] Autofluorescence is often most severe in the blue and green channels, where CFSE emits.[11]
-
Fixation-Induced Autofluorescence: Aldehyde fixatives (like formalin) can react with amines in the tissue to create fluorescent products.[12][13]
-
Mitigation Strategies:
-
Perfusion: Before fixation, perfuse the animal with PBS to remove red blood cells, a major source of autofluorescence.[12][13]
-
Quenching Agents: Treat tissue sections with quenching agents like Sudan Black B to reduce lipofuscin-related autofluorescence.[11][12] However, be aware that Sudan Black B can introduce its own background in the far-red channel.[12]
-
Photobleaching: Pre-treating tissue sections with broad-spectrum LED light can effectively reduce background autofluorescence without harming the specific signal.[14]
-
Spectral Separation: If possible, use dyes that emit in the far-red or near-infrared spectrum, as tissue autofluorescence is lower in these ranges.[11][13]
-
Q4: The fluorescence intensity is highly variable across my cell population, resulting in a broad peak on flow cytometry. How can I achieve uniform labeling?
A4: A broad, heterogeneous peak indicates that cells were not labeled uniformly.
-
Poor Mixing: Ensure the CFSE solution is added to the cell suspension quickly and mixed immediately and thoroughly.[1] Vortexing gently is often recommended.[4]
-
Presence of Protein: The labeling step should be performed in a protein-free or low-protein buffer (e.g., PBS with 0.1% BSA).[4][5] CFSE reacts with any primary amine, and proteins in serum will quench the dye before it can enter the cells, leading to uneven staining.[5]
-
Cell Clumps: Ensure your cells are in a single-cell suspension before labeling. Filtering the cells through a nylon mesh can help.[6]
-
Efflux/Washing: After labeling, an efflux step where cells are incubated in complete media with high serum concentration helps remove excess, unbound dye and results in a tighter fluorescence peak.[4] Multiple washes are also critical.[4]
Quantitative Data Summary
The following table summarizes recommended starting parameters for CFDA-SE labeling. Optimization for each specific cell type and experiment is crucial.[6][8][15]
| Parameter | Recommended Range | Key Considerations |
| Stock Solution | 2-5 mM in anhydrous DMSO | Aliquot into single-use vials; store at -20°C with desiccant.[6][7][8] |
| Final Concentration | 0.5 - 5 µM | In vivo tracking may require higher end (2-5 µM) vs. in vitro (0.5-2 µM).[6][7][8] |
| Cell Density | 1x10⁶ to 5x10⁷ cells/mL | Higher density can protect cells from toxicity at higher dye concentrations.[6][9] |
| Labeling Buffer | PBS or HBSS | Must be protein-free or low protein (e.g., ≤0.1% BSA).[4][5][6] |
| Incubation Time | 5 - 10 minutes | Longer times can increase toxicity.[6][7][9] |
| Incubation Temp. | Room Temp or 37°C | 37°C is common and facilitates dye diffusion and activation.[5][6] |
| Quenching/Stopping | Complete media with ≥10% FBS | Serum proteins bind to and inactivate any unreacted extracellular dye.[4][6] |
Experimental Protocol: CFDA-SE Labeling for In Vivo Adoptive Transfer
This protocol provides a standard method for labeling a suspension cell population (e.g., lymphocytes) for subsequent in vivo tracking.
1. Reagent Preparation: a. Prepare a 5 mM stock solution of CFDA-SE in anhydrous DMSO. b. Immediately aliquot into single-use, light-protected tubes and store at -20°C with a desiccant. Discard after 2 months or if discoloration occurs.[6][7] c. Prepare Labeling Buffer: Sterile PBS. d. Prepare Wash/Quench Buffer: Complete cell culture medium (e.g., RPMI + 10% FBS).
2. Cell Preparation: a. Harvest cells and ensure they are healthy and >95% viable. b. Wash cells once with sterile PBS to remove any residual serum proteins. c. Resuspend the cell pellet in PBS at a concentration of 10-20 x 10⁶ cells/mL. Ensure a single-cell suspension.[4]
3. Labeling Reaction: a. Warm the cell suspension and labeling buffer to the desired temperature (room temperature or 37°C). b. Dilute the 5 mM CFDA-SE stock solution in PBS to make a 2X working solution (e.g., for a final concentration of 5 µM, make a 10 µM solution).[6] c. Add an equal volume of the 2X CFDA-SE working solution to the cell suspension. For example, add 1 mL of 10 µM CFDA-SE to 1 mL of cells at 20 x 10⁶/mL. d. Immediately vortex gently to mix thoroughly.[4] e. Incubate for 8-10 minutes at 37°C, protected from light.[4][6]
4. Quenching and Washing: a. Stop the reaction by adding 5-10 volumes of cold Wash/Quench Buffer (complete media with FBS).[4][6] The proteins in the serum will quench any free dye. b. Centrifuge the cells (e.g., 400 x g for 5 minutes). Discard the supernatant. c. Wash the cells at least two more times with complete media to remove all unbound dye.[4]
5. Final Preparation and Quality Control: a. After the final wash, resuspend the cells in sterile, serum-free PBS or saline suitable for injection. b. Take a small aliquot of cells to analyze on a flow cytometer. This "Day 0" sample will confirm the labeling efficiency and establish the initial fluorescence intensity (MFI). The population should show a single, bright, sharp peak. c. Count viable cells and adjust the concentration for injection into the animal model.
Visual Guides and Workflows
CFDA-SE Cellular Staining Mechanism
Caption: Mechanism of CFDA-SE activation and covalent linkage within a target cell.
Experimental Workflow for In Vivo Cell Tracking
Caption: Standard experimental workflow for CFSE-based in vivo cell tracking.
Troubleshooting Guide: Weak or No Signal
Caption: A decision tree for troubleshooting weak or absent fluorescent signals.
References
- 1. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. From seeing to believing: labelling strategies for in vivo cell-tracking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 8. med.virginia.edu [med.virginia.edu]
- 9. researchgate.net [researchgate.net]
- 10. abcam.cn [abcam.cn]
- 11. biotium.com [biotium.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. southernbiotech.com [southernbiotech.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of CFMTI in Cell-Based Assays
Welcome to the technical support center for CFMTI. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects of this compound in your cell-based experiments. The following information is presented in a question-and-answer format to directly address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned about them when using this compound?
Q2: What are the initial signs that this compound might be causing off-target effects in my cell-based assays?
A2: Several indicators may suggest that the observed effects of this compound are not due to its intended target. These include:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[2]
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the intended target is genetically knocked down (e.g., using siRNA or CRISPR) or knocked out.[1][2]
-
Unexpected cytotoxicity: Significant decreases in cell viability are observed at concentrations where the intended target is not expected to be substantially inhibited.[3]
-
Conflicting results between different cell viability assays: For example, an MTT assay may show high toxicity, while a membrane integrity assay (like LDH release) does not.[3] This could indicate assay interference by the compound.
-
Modulation of unexpected signaling pathways: Western blot analysis reveals changes in pathways that are not known to be regulated by the intended target.[3]
Q3: What are the general strategies to minimize the off-target effects of this compound?
A3: A multi-pronged approach is recommended to minimize and validate the off-target effects of this compound:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.[1]
-
Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors for the same target, as well as genetic approaches like siRNA or CRISPR/Cas9.[2]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).[1][2]
-
Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of this compound.[2]
Troubleshooting Guides
Issue 1: High cytotoxicity observed at low concentrations of this compound.
| Possible Cause | Suggested Action |
| Off-target cytotoxicity: this compound may be interacting with other essential cellular proteins.[3] | 1. Validate with a different assay: Use a cytotoxicity assay with a different readout, such as one that measures ATP levels (e.g., CellTiter-Glo®) or a dye-exclusion method like Trypan Blue.[3] 2. Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines with varying genetic backgrounds.[3] |
| Assay interference: this compound might be directly reacting with the assay reagent (e.g., reducing the MTT tetrazolium salt).[3] | Run an assay interference control: Incubate this compound with the assay reagents in a cell-free system to check for direct reactivity.[3] |
| Cell line sensitivity: The chosen cell line may be particularly sensitive to the off-target effects of this compound.[3] | Compare with a less sensitive cell line: If possible, test the compound in a cell line known to be more robust. |
Issue 2: Western blot shows unexpected changes in a signaling pathway.
| Possible Cause | Suggested Action |
| Indirect effects: The observed pathway modulation could be a downstream consequence of inhibiting the primary target or another off-target.[3] | 1. In vitro binding/activity assays: Test if this compound directly binds to or inhibits the activity of purified proteins in the suspected off-target pathway.[3] 2. Time-course experiment: Analyze the activation of the unexpected pathway at different time points after this compound treatment to understand the kinetics of the response. |
| Feedback loops: Cellular signaling pathways are interconnected, and inhibiting one component can lead to compensatory changes in another.[3] | Consult pathway databases: Use resources like KEGG or Reactome to investigate potential crosstalk between the intended target's pathway and the unexpectedly modulated pathway. |
| Direct off-target effect: this compound may be directly interacting with a protein in the unexpected pathway. | Knockdown/knockout models: Use siRNA or CRISPR to reduce the expression of the intended target. If the off-target pathway is still affected by this compound in these cells, it suggests a direct interaction.[3] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its intended target protein in intact cells.[1][4] The principle is based on the ligand-induced thermal stabilization of the target protein.[4]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control (e.g., DMSO).[2]
-
Heating: Heat the cell lysates or intact cells at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).[1][2]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on-target and potential off-target interactions.[5]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations.[1]
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinases, their specific substrates, and ATP.[1]
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.[1]
-
Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).[1]
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]
Western Blotting for Pathway Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation status of proteins in relevant signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.[6]
-
Cell Lysis: Wash cells with cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.[4]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[6][7]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature.[7] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6][7]
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST.[6] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Cell Viability/Cytotoxicity Assays
Objective: To determine the effect of this compound on cell viability and identify potential cytotoxic off-target effects.
Methodology (Example using a Resazurin-based assay):
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound-containing medium to the cells and include vehicle-only controls.[3]
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Assay: Add the resazurin-based reagent to each well and incubate for 1-4 hours.
-
Data Analysis: Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the number of viable cells.
Visualizations
Caption: A troubleshooting workflow for investigating unexpected phenotypes observed with this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship between on-target and off-target effects of this compound leading to an observed phenotype.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in CFMTI Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and manage variability in Conditioned Fear Memory Trace Impairment (CFMTI) and other fear conditioning behavioral experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during fear conditioning experiments.
Q1: Why am I observing high inter-animal variability in freezing behavior?
A: High variability is a common challenge and can stem from multiple sources. Key factors include:
-
Genetic and Environmental Influences: Different animal strains exhibit varied behavioral phenotypes, including the magnitude of freezing behavior and responsiveness to foot shock.[1] Furthermore, an animal's genetic background and environmental conditions significantly influence fear learning and extinction.[2][3] Even factors like the cage an animal is housed in can introduce variability.[4]
-
Animal Handling: The method and frequency of handling can induce stress, which may confound results. Negative experiences at the hands of a researcher can condition the animal and lead to generalized fear responses.[5] It is recommended to handle mice minimally before testing, outside of necessary cage changes.[6]
-
Subjectivity in Scoring: Manual scoring of freezing is inherently subjective and can lead to inter-observer variability.[7][8] Automated video analysis software can help, but it must be properly calibrated and validated to ensure reliability.[7][9]
-
Sex Differences: Sexual dimorphism is expected in fear conditioning tests, which can be a significant source of variation if not accounted for in the experimental design.[10]
Q2: My animals are not showing significant freezing during the contextual fear test. What are the potential causes?
A: A lack of contextual fear can point to several experimental issues:
-
Insufficient Salience of Context: The hippocampus is crucial for binding together the multiple elements of a context to form a cohesive representation.[11] If the contextual cues (olfactory, visual, tactile) are not distinct or salient enough, the animal may fail to form a strong context-shock association.[11][12]
-
Improper Shock Intensity: The footshock intensity must be sufficient to be aversive but not so high as to cause a generalized fear state that masks context-specific learning. A very low shock intensity may be insufficient to condition the animals at all.[13]
-
Procedural Issues: Contextual fear conditioning is highly dependent on the hippocampus, whereas cued conditioning is not.[14] If the protocol intended to be context-dependent inadvertently relies on discrete cues, the contextual freezing may be weak.
-
Animal Strain: Some mouse strains may have genetic defects affecting vision or hearing, which are critical for perceiving contextual cues.[1]
Q3: How can I effectively differentiate between contextual and cued fear memory?
A: Dissociating these two forms of memory is fundamental to fear conditioning paradigms.
-
Use a Novel Context for Cued Testing: To test for fear memory associated with a discrete cue (like a tone), the animal must be placed in a novel environment that is distinct from the conditioning chamber.[10][15] This minimizes the contribution of contextual cues to the freezing behavior observed upon presenting the auditory cue.[15]
-
Modify Contextual Cues: The novel context for the cued test should differ in multiple sensory modalities, such as wall color, floor texture, and odor.[10]
-
Analyze Pre-Cue Freezing: In the cued test, measure freezing for a baseline period before the first cue presentation.[15] This "pre-cue" freezing level can indicate generalization of fear from the original context. Subtracting this baseline can help isolate the fear response specific to the cue.[1]
Q4: What are the best practices for calibrating and maintaining the experimental apparatus?
A: Proper equipment calibration is critical for reproducibility.
-
Shocker Calibration: The shock generator and grid floor must be calibrated to ensure a consistent and accurate shock level is delivered. Use an external calibration device to measure the output across different bars of the grid.[16][17]
-
Auditory and Visual Stimuli: Use a sound meter to confirm a consistent decibel level for the auditory cue inside each chamber.[16][17] Similarly, ensure light levels for any visual cues are consistent.
-
Environmental Consistency: Maintain a stable background noise level and illumination within the sound-attenuating chambers.[16][17] Use sound attenuation foam to isolate chambers from each other to prevent animals from being influenced by noises from adjacent stations.[9]
-
Automated Detection Systems: If using a video-based system, ensure the camera is of sufficient resolution and low noise to distinguish animal movement from background video noise.[9] For photobeam systems, ensure the beams are not obstructed before placing the animal in the chamber.[10]
Q5: How does the intensity of the unconditioned stimulus (US) affect fear conditioning outcomes and variability?
A: US intensity, typically a footshock, is a critical parameter that directly influences the strength and nature of the learned fear.
-
Threshold for Conditioning: A certain minimum shock intensity is required to induce conditioning. Below this threshold, animals may not exhibit a fear response.[13]
-
Intensity and Memory Strength: Increasing shock intensity generally leads to stronger fear memories. However, very high intensities can lead to overgeneralization, where the animal freezes in response to stimuli that are only loosely related to the conditioned stimulus or context.[13][18]
-
Variability: While it may seem counterintuitive, using a higher shock intensity (e.g., 1.5 mA) can sometimes reduce variability by producing a more homogenous fear response across a group of animals, potentially allowing for the use of fewer subjects.[19][20]
-
Differential Effects on Cue vs. Context: The freezing responses to a cue versus a context can be affected differently by shock intensity. For instance, a moderate intensity might be sufficient for strong cued fear but only moderate contextual fear.[13]
Q6: What are common problems associated with automated freezing detection software?
A: While automated systems reduce scorer bias, they come with their own set of challenges.
-
Parameter Adjustment: Most software requires the user to set various parameters, such as movement thresholds and minimum freezing duration. Incorrect settings can lead to significant variability and inaccurate results.[7]
-
System Validation: It is crucial to validate the automated system's output against manual scoring by a trained observer. High correlations between the automated and manual scores are necessary to trust the results.[9][21]
-
Video Quality: Poor video quality, low resolution, or high background noise can make it difficult for the software to distinguish subtle movements from true freezing, leading to errors.[9]
-
Baseline Correction: Some software offers baseline activity correction. However, this may not always be appropriate for all strains and can sometimes decrease the correlation with manually scored data.[21]
Experimental Protocols
Detailed Protocol: Trace Fear Conditioning in Mice
This protocol describes a standard trace fear conditioning experiment to assess hippocampus-dependent learning and memory.[16][17][22]
I. Apparatus Preparation & Calibration
-
Ensure the fear conditioning chamber and its sound-attenuating cubicle are clean.
-
Calibrate the shock generator to the desired level (e.g., 0.5 mA). Use a specialized device to verify the output across the grid floor.[16]
-
Calibrate the auditory cue (e.g., 2.9 kHz tone) to the desired intensity (e.g., 80 dB) using a sound meter placed inside the chamber.[16][22]
-
Verify the functionality of the ventilation fan and internal light.
-
Set up the video recording and automated freezing detection software according to the manufacturer's instructions.
II. Day 1: Conditioning
-
Transport mice to the testing area at least 30 minutes before the experiment begins to allow for acclimation.
-
Clean the conditioning chamber with a 70% ethanol (B145695) solution to provide a distinct olfactory cue.
-
Place a single mouse into the chamber and start the protocol.
-
Allow the mouse to explore the chamber for a baseline period (e.g., 120 seconds).[22]
-
Present the conditioned stimulus (CS), an 80 dB tone, for 20 seconds.
-
Following the termination of the tone, introduce a "trace" interval of 20 seconds during which no stimulus is present.
-
At the end of the trace interval, deliver the unconditioned stimulus (US), a 0.5 mA footshock, for 2 seconds.[22]
-
Repeat the tone-trace-shock pairing for a total of 3-5 trials, with a variable inter-trial interval (e.g., 90-222 seconds).[6][16]
-
After the final shock, leave the mouse in the chamber for an additional 60-120 seconds.[10]
-
Return the mouse to its home cage. Clean the chamber thoroughly with the ethanol solution between animals.
III. Day 2: Contextual Memory Test
-
Approximately 24 hours after conditioning, place the mouse back into the same chamber used for conditioning.[10][22]
-
Do not present any tones or shocks.
-
Record the animal's behavior for 5-8 minutes, quantifying the percentage of time spent freezing.[16] This measures the fear associated with the environmental context alone.
-
Return the mouse to its home cage.
IV. Day 3: Cued & Trace Memory Test
-
Approximately 48 hours after conditioning, prepare a novel context. This is achieved by altering the sensory cues of the chamber: change the wall color and pattern, alter the floor texture (e.g., place a smooth plastic sheet over the grid), and use a different cleaning solution with a distinct odor (e.g., lemon-scented cleaner).[10]
-
Place the mouse in the novel context and allow for a baseline period of 2-3 minutes to measure generalized fear.
-
Present the same auditory cue (CS) used during conditioning for 2-3 minutes, but do not deliver a shock.
-
Record the percentage of time spent freezing during the baseline and tone presentation periods. The increase in freezing during the tone presentation reflects the memory of the cue-shock association.[16]
Data Presentation: Summary of Experimental Parameters
The following table summarizes common quantitative parameters used in auditory fear conditioning experiments with mice, compiled from various protocols.
| Parameter | Stimulus | Typical Value / Range | Notes | Source(s) |
| Conditioned Stimulus (CS) | Auditory Cue (Tone) | 10 kHz | Frequency of the tone. | [6][10] |
| 80-85 dB | Intensity of the tone. | [10][11] | ||
| 20-30 seconds | Duration of the tone presentation. | [10][23] | ||
| Unconditioned Stimulus (US) | Footshock | 0.3 - 1.5 mA | Intensity of the shock. Higher intensities can increase generalization. | [19][24] |
| 1-2 seconds | Duration of the shock. | [10] | ||
| Temporal Parameters | Acclimation/Baseline | 2-4 minutes | Initial period in the chamber before any stimuli. | [10][16] |
| Trace Interval | 20-30 seconds | The gap between the end of the CS and the start of the US in trace conditioning. | [16][22] | |
| Inter-Trial Interval (ITI) | 60 - 222 seconds | Time between successive CS-US pairings. Often varied to prevent predictability. | [16][25] | |
| Testing | Context Test Duration | 5-8 minutes | Duration of exposure to the original context without CS or US. | [10][16] |
| Cued Test Baseline | 2-3 minutes | Duration in the novel context before the first CS presentation. | [23] | |
| Cued Test CS Duration | 2-3 minutes | Duration of CS presentation in the novel context. | [10][23] |
Visualizations: Workflows and Logical Diagrams
Experimental Workflow Diagram
Caption: A typical 3-day workflow for a trace fear conditioning experiment.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting unexpectedly low freezing behavior.
Neural Circuitry Diagram
Caption: Simplified neural circuitry of contextual and cued fear conditioning.
References
- 1. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Genetic and Environmental Influences on Fear Learning and Generalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for distinct genetic and environmental influences on fear acquisition and extinction | Psychological Medicine | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Changing Veterinary Handling Techniques on Canine Behaviour and Physiology Part 1: Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOP of fear conditioning test [ja.brc.riken.jp]
- 7. A Freely Available, Self-Calibrating Software for Automatic Measurement of Freezing Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 11. Behavioral mechanisms of context fear generalization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Footshock intensity and generalization in contextual and auditory-cued fear conditioning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fear Conditioning Test - Creative Biolabs [creative-biolabs.com]
- 15. Cued and contextual fear conditioning (Chapter 31) - Behavioral Genetics of the Mouse [cambridge.org]
- 16. Video: Trace Fear Conditioning in Mice [jove.com]
- 17. youtube.com [youtube.com]
- 18. Fear generalization modulated by shock intensity and protein synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fear conditioning and shock intensity: the choice between minimizing the stress induced and reducing the number of animals used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Automated Measurement of Mouse Freezing Behavior and its Use for Quantitative Trait Locus Analysis of Contextual Fear Conditioning in (BALB/cJ × C57BL/6J)F2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice [bio-protocol.org]
- 23. protocols.io [protocols.io]
- 24. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cue-dependent safety and fear learning in a discriminative auditory fear conditioning paradigm in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
CFMTI stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CFMTI (2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one), a selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: I am observing inconsistent or no activity of this compound in my in vivo/in vitro experiments. What are the possible causes?
Several factors could contribute to a lack of expected efficacy. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the integrity of your this compound stock. Improper storage or handling can lead to degradation. It is recommended to perform a purity check using High-Performance Liquid Chromatography (HPLC) if degradation is suspected.
-
Dosage and Administration: For in vivo studies, review the dosage and administration route. The pharmacokinetic profile of this compound may require specific dosing regimens to achieve and maintain effective concentrations in the target tissue.
-
Solubility Issues: this compound has limited aqueous solubility. Ensure that the compound is fully dissolved in the chosen vehicle before administration. Sonication may be required to aid dissolution. For cell-based assays, precipitation of the compound in the culture medium can lead to inaccurate results.
-
Vehicle Compatibility: The vehicle used to dissolve this compound should be validated for compatibility and should not interfere with the experimental model. Some common vehicles for compounds with low aqueous solubility include DMSO, ethanol, or solutions containing cyclodextrins.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. This can be due to:
-
Low Solubility: this compound is sparingly soluble in aqueous solutions.
-
Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.
-
Temperature Effects: Changes in temperature during storage or handling can affect solubility.
Recommended Actions:
-
Re-dissolving: Try to re-dissolve the compound by gentle warming (if the compound's stability at higher temperatures is known) and vortexing or sonication.
-
Solvent Optimization: If precipitation persists, consider using a different solvent system or reducing the concentration of the stock solution.
-
Filtration: For in vivo experiments, it is critical to filter the final dosing solution to remove any undissolved particles that could cause administration issues. Use a filter compatible with the solvent used.
Frequently Asked Questions (FAQs)
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C .[1] Protect from light and moisture. Stock solutions should also be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.
Q4: What is the recommended solvent for preparing this compound stock solutions?
Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound.[2] For cellular assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q5: How should I handle this compound in the laboratory?
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3][4] Avoid inhalation of dust or contact with skin and eyes.
Q6: Is this compound stable in aqueous solutions?
The isoindolinone scaffold, a core component of this compound, is generally considered stable.[1][5] However, the overall stability of this compound in aqueous solutions, particularly at different pH values and temperatures, has not been extensively reported in publicly available literature. It is best practice to prepare fresh aqueous dilutions from a DMSO stock solution for each experiment and use them promptly. Avoid repeated freeze-thaw cycles of aqueous solutions.
Quantitative Data Summary
Due to the limited publicly available stability data for this compound, the following tables provide hypothetical data based on typical stability profiles for similar small molecule compounds. Researchers should perform their own stability studies to determine the precise degradation rates for their specific experimental conditions.
Table 1: Hypothetical Degradation of this compound in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Initial Purity (%) | Purity after 24h (%) | Degradation (%) |
| DMSO | 99.5 | 99.3 | 0.2 |
| Ethanol | 99.5 | 98.9 | 0.6 |
| PBS (pH 7.4) | 99.5 | 97.1 | 2.4 |
Table 2: Hypothetical Thermal Stability of Solid this compound
| Temperature | Exposure Time | Purity (%) |
| 4°C | 6 months | 99.4 |
| 25°C | 6 months | 98.5 |
| 40°C | 6 months | 96.2 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.
Methodology:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, PBS) in a glass vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general-purpose HPLC method that can be adapted for the analysis of this compound.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution by dissolving this compound in a suitable solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting this compound experiments.
References
how to determine the optimal CFMTI dose-response curve
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal dose-response curve for the inhibitor CFMTI.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it crucial for studying this compound?
A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug or inhibitor, like this compound, and the magnitude of its biological effect (response).[1][2] This analysis is fundamental in pharmacology to quantify a compound's potency and efficacy.[3] For this compound, generating a precise dose-response curve is essential for determining key parameters like the IC50 value, which indicates the concentration required to inhibit a specific biological process by 50%.[4] This data is critical for comparing its potency to other compounds, understanding its mechanism of action, and selecting appropriate concentrations for further experiments.[3][5]
Q2: What is an IC50 value and what does it tell me about this compound?
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitory substance.[4] It represents the concentration of this compound required to reduce the activity of a specific biological target (e.g., an enzyme or cellular process) by 50%.[6] A lower IC50 value indicates greater potency, meaning a smaller amount of the compound is needed to achieve the same level of inhibition. It is important to note that the IC50 value can be influenced by experimental conditions, such as substrate concentration.[6]
Q3: What is the difference between IC50 and Ki?
While both IC50 and Ki are measures of inhibitor potency, they are conceptually different. The IC50 is an operational value that is dependent on the specific experimental conditions.[6] The Ki, or inhibition constant, is a measure of the binding affinity of the inhibitor to its target and is an absolute value. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme.[6]
Experimental Design & Protocols
Workflow for Determining this compound Dose-Response Curve
The following diagram outlines the typical workflow for a cell-based assay to determine the dose-response curve and IC50 value for this compound.
Caption: Experimental workflow for this compound dose-response analysis.
Detailed Protocol: Cell-Based Viability Assay
This protocol describes a common method for determining the IC50 of this compound by measuring its effect on the viability of a cancer cell line.
-
Cell Preparation:
-
Culture cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Trypsinize, count, and resuspend cells to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in cell culture medium to create working solutions. The final concentrations might range from 100 µM to 5 nM.
-
Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no treatment" control.
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells. Ensure each concentration is tested in triplicate.
-
-
Incubation and Viability Measurement:
-
Incubate the treated plate for a predetermined duration (e.g., 72 hours) at 37°C, 5% CO2.
-
After incubation, add 20 µL of a viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®) to each well.
-
Incubate for the time recommended by the reagent manufacturer (e.g., 2-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Average the replicate readings for each concentration.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability and the average of a "no cell" or "maximum kill" control to 0% viability.
-
Plot the normalized response (% Viability) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (four-parameter logistic fit) to generate a sigmoidal dose-response curve and calculate the IC50 value.[7][8]
-
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| My dose-response curve is not sigmoidal (S-shaped). | 1. Incorrect concentration range (too narrow or not centered around the IC50).2. Compound insolubility at high concentrations.3. Off-target or toxic effects at high concentrations. | 1. Widen the concentration range. Perform a broad initial screen (e.g., log-fold dilutions from 1 mM to 1 nM) to find the active range, then a narrower screen to refine the curve.2. Visually inspect the highest concentration wells for precipitate. If needed, lower the top concentration or use a different solvent.3. Consider alternative assays or shorter incubation times. |
| I have high variability between my replicates. | 1. Inconsistent cell seeding.2. Pipetting errors during serial dilution or reagent addition.3. "Edge effects" in the microplate where outer wells evaporate faster. | 1. Ensure the cell suspension is homogenous before and during seeding.2. Use calibrated pipettes and proper technique. Prepare master mixes of reagents where possible.[9]3. Avoid using the outermost wells of the plate for experimental data; fill them with sterile PBS or medium to create a humidity barrier. |
| The curve does not reach 0% or 100% response (shallow plateaus). | 1. The concentration range tested is not wide enough to capture the full effect.2. This compound may be a partial inhibitor/agonist.3. The assay background is high. | 1. Extend the concentration range in both directions.[7]2. This may be a true biological result. The maximal efficacy of the compound may be less than 100%.[5]3. Optimize the assay to increase the signal-to-background window. Ensure proper subtraction of blank wells. |
| My calculated IC50 value seems inconsistent across different experiments. | 1. Variations in experimental conditions (e.g., cell passage number, incubation time, substrate concentration).2. Inconsistent data normalization.3. Instability of the this compound stock solution. | 1. Standardize all experimental parameters and document them carefully. IC50 values are condition-dependent.2. Always use appropriate positive (100% effect) and negative (0% effect) controls for normalization.3. Aliquot the stock solution and store it properly (e.g., at -80°C) to avoid freeze-thaw cycles. |
Data Presentation
Example: this compound Inhibition of Cell Viability
The following table summarizes hypothetical data from a cell viability experiment.
| This compound Conc. (nM) | log[this compound] (M) | % Viability (Mean) | Std. Deviation |
| 10000 | -5.0 | 4.8 | 1.5 |
| 3333 | -5.5 | 10.2 | 2.1 |
| 1111 | -6.0 | 25.6 | 3.5 |
| 370 | -6.4 | 48.9 | 4.1 |
| 123 | -6.9 | 75.3 | 5.2 |
| 41 | -7.4 | 91.8 | 4.8 |
| 13.7 | -7.9 | 98.1 | 3.9 |
| 0 (Vehicle) | - | 100.0 | 4.5 |
| Calculated IC50 | ~380 nM |
Signaling Pathway Visualization
Disclaimer: The specific signaling pathway inhibited by this compound has not been publicly disclosed. The following diagram represents a hypothetical mechanism of action where this compound acts as a receptor tyrosine kinase (RTK) inhibitor, a common class of anti-cancer agents. This is for illustrative purposes only.
Many inhibitors target key nodes in signaling pathways that control cell growth, proliferation, and survival.[10] A common target is the c-MET receptor, an RTK that, when activated by its ligand HGF, triggers downstream pathways like PI3K/AKT and RAS/MAPK.[10]
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. collaborativedrug.com [collaborativedrug.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. courses.edx.org [courses.edx.org]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of CFMTI
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable vehicle for the in vivo administration of CFMTI (2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one), a selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) allosteric antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a solid compound with limited aqueous solubility. The available data on its solubility in common laboratory solvents are summarized in the table below. It is important to note that chloroform (B151607) is not a suitable vehicle for in vivo studies due to its toxicity. While this compound shows some solubility in DMF and DMSO, these are typically used as part of a co-solvent system for in vivo administration.
Q2: What are the general considerations for selecting a vehicle for this compound?
A2: Given that this compound is a poorly water-soluble compound, the selection of an appropriate vehicle is critical for achieving adequate exposure and reliable results in in vivo studies. Key considerations include the route of administration (e.g., oral, intraperitoneal), the desired dosing volume, and the potential toxicity of the vehicle components. For preclinical studies, oral administration is often preferred as it mimics the intended clinical route.
Q3: What are some common vehicle formulations for poorly soluble compounds like this compound?
A3: For poorly soluble compounds, multi-component vehicle systems are often employed to create either a solution or a stable suspension. Common strategies include the use of co-solvents, surfactants, and suspending agents. The goal is to enhance the solubility and bioavailability of the compound.
Q4: Can you provide examples of vehicle formulations that could be suitable for the oral administration of this compound?
A4: While specific formulation data for this compound is limited in publicly available literature, formulations used for other poorly soluble mGluR1 antagonists can serve as a starting point. A screening of several vehicle candidates is recommended to determine the optimal formulation for your specific experimental needs. Potential starting formulations for oral administration are presented in the tables below.
Troubleshooting Guide
Issue 1: this compound precipitates out of the vehicle during preparation or before administration.
-
Possible Cause: The solubility of this compound in the chosen vehicle is insufficient at the desired concentration.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent (e.g., DMSO, PEG-400) in the formulation. Be mindful of the potential for vehicle-induced toxicity at higher co-solvent concentrations.
-
Add a Surfactant: Incorporate a biocompatible surfactant, such as Tween® 80 or Polysorbate 80, to improve the wettability and dispersion of the compound.
-
Sonication: Use a bath sonicator to aid in the dissolution of this compound in the vehicle.
-
Prepare a Suspension: If a clear solution cannot be achieved, prepare a homogenous and stable suspension using a suspending agent like methylcellulose (B11928114) or carboxymethyl cellulose (B213188) (CMC). Ensure the particle size is minimized to improve absorption.
-
Issue 2: Inconsistent results are observed between animals in the same treatment group.
-
Possible Cause: The formulation is not homogenous, leading to inaccurate dosing. This is a common issue with suspensions.
-
Troubleshooting Steps:
-
Ensure Homogeneity: Vigorously vortex or stir the formulation immediately before each animal is dosed to ensure a uniform suspension.
-
Optimize Suspension: If using a suspension, ensure it is properly prepared with an appropriate suspending agent to prevent rapid settling of the compound.
-
Check Dosing Technique: Review the oral gavage or injection technique to ensure consistency across all animals.
-
Issue 3: Signs of toxicity (e.g., lethargy, ruffled fur, weight loss) are observed in the vehicle control group.
-
Possible Cause: The chosen vehicle or one of its components is causing adverse effects in the animals.
-
Troubleshooting Steps:
-
Reduce Co-solvent/Surfactant Concentration: Lower the concentration of potentially toxic components like DMSO or surfactants.
-
Select an Alternative Vehicle: Test a different vehicle system that is known to be well-tolerated in the chosen animal model.
-
Consult Literature: Review literature for the tolerability of the specific vehicle in the species and strain of animal being used.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Suitability for In Vivo Use |
| Chloroform | 10 mg/mL | Not Suitable (Toxic) |
| DMF | 1 mg/mL | Co-solvent (use with caution) |
| DMSO | Slightly Soluble | Co-solvent (common, but check for vehicle effects) |
Table 2: Example Vehicle Formulations for Oral Administration of Poorly Soluble Compounds
| Formulation Component | Example Concentration Range | Purpose |
| Suspending Agent | ||
| Methylcellulose (MC) | 0.5% - 1% (w/v) in water or saline | Forms a stable suspension |
| Carboxymethyl Cellulose (CMC) | 0.5% - 1% (w/v) in water or saline | Forms a stable suspension |
| Co-solvent | ||
| DMSO | 5% - 10% (v/v) | To dissolve the compound |
| PEG-400 | 10% - 40% (v/v) | To dissolve the compound |
| Surfactant | ||
| Tween® 80 / Polysorbate 80 | 0.1% - 5% (v/v) | To improve wettability and prevent aggregation |
Table 3: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Recommended Gauge | Typical Length (inches) |
| <14 | 24G | 1 |
| 15-20 | 22G | 1 - 1.5 |
| 20-25 | 20G | 1.5 |
| >25 | 18G | 1.5 - 2 |
Experimental Protocols
Protocol 1: Preparation of a Methylcellulose-based Suspension for Oral Gavage
-
Prepare the Methylcellulose (MC) Vehicle:
-
Heat half of the required volume of sterile water (e.g., 50 mL for a final volume of 100 mL) to 60-70°C.
-
Slowly add the required amount of methylcellulose powder (e.g., 0.5 g for a 0.5% solution) while stirring vigorously to disperse the particles.
-
Once dispersed, add the remaining volume of cold sterile water and continue to stir until the solution cools and becomes viscous.
-
Store the vehicle at 4°C.
-
-
Prepare the this compound Suspension:
-
On the day of the experiment, weigh the required amount of this compound.
-
If using a co-solvent, first dissolve the this compound in a small volume of the co-solvent (e.g., DMSO).
-
Add the dissolved this compound or the this compound powder to the pre-chilled MC vehicle.
-
Vortex and/or sonicate the mixture until a uniform suspension is formed.
-
Visually inspect the suspension for homogeneity before each administration.
-
Protocol 2: Oral Gavage Procedure in Mice
-
Animal Restraint:
-
Gently but firmly grasp the mouse by the loose skin over the neck and back (scruffing).
-
Ensure the head is immobilized and the neck is in a straight line with the body to facilitate the passage of the gavage needle into the esophagus.
-
-
Gavage Needle Insertion:
-
Use a sterile, ball-tipped gavage needle of the appropriate size for the mouse.
-
Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is in the stomach, slowly and steadily depress the syringe plunger to deliver the this compound formulation.
-
The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
-
Post-Procedure Monitoring:
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, such as coughing, choking, or difficulty breathing.
-
Mandatory Visualization
Caption: Simplified mGluR1 signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for an in vivo drug efficacy study.
troubleshooting inconsistent results with mGluR1 antagonists
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists. It addresses common challenges to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing no effect or a reduced effect from my mGluR1 antagonist?
Answer: A lack of the expected antagonist effect can stem from several factors related to the compound itself, the experimental setup, or the biological system.
-
Inadequate Concentration: The antagonist concentration at the target receptor may be insufficient. In brain slice preparations, for example, effective concentrations for antagonists like LY367385 and JNJ16259685 are reported to be 100 µM and 100 nM, respectively.[1] Ensure your dosage is based on established literature for your specific model.
-
Poor Solubility: Some antagonists have low aqueous solubility.[2] This can lead to the compound precipitating out of solution and a lower effective concentration. Always check the solubility profile of your specific antagonist and use an appropriate vehicle, such as 0.5% methylcellulose (B11928114) for oral administration in rodents.[2]
-
Compound Stability: Ensure the antagonist has been stored correctly and has not degraded. Prepare fresh solutions for each experiment whenever possible.
-
Experimental Conditions: The strength of the stimulus used to activate mGluR1 can influence antagonist efficacy. For instance, in long-term potentiation (LTP) experiments, a very strong induction tetanus may overcome the effects of the antagonist.[3]
-
Pharmacokinetics (In Vivo): For in vivo studies, the route of administration and the compound's pharmacokinetic profile are critical. An antagonist may be metabolized too quickly or fail to cross the blood-brain barrier effectively, preventing it from reaching its target in the central nervous system (CNS).[2]
Q2: My results are highly variable between experiments. What are the common sources of inconsistency?
Answer: Inconsistent results are a common challenge. The source of variability can often be traced to subtle differences in protocol, reagents, or the experimental model itself.
-
Antagonist Selectivity: While many mGluR1 antagonists are highly selective, off-target effects can occur, especially at higher concentrations.[4][5] For example, the mGluR5 antagonist MPEP was found to have off-target effects at the NMDA receptor at high concentrations.[5] It is crucial to use the lowest effective concentration and consult the pharmacological profile of your specific antagonist.
-
Animal Model Variability: The expression levels and functional role of mGluR1 can differ between species, strains, and even the age of the animals used.[1] This can lead to different behavioral or physiological responses to the same antagonist.
-
Narrow Therapeutic Window: mGluR1 antagonists often have a narrow therapeutic window, meaning the doses that produce the desired effect are close to doses that cause side effects like motor or cognitive impairment.[4][6] This lack of separation between efficacy and side effects can introduce significant variability, as small fluctuations in effective dose can lead to profound behavioral changes.[6]
-
Inconsistent Protocols: Minor variations in surgical procedures, injection volumes, timing of drug administration, or behavioral testing parameters can all contribute to result variability. Standardizing all aspects of the experimental protocol is essential.
Q3: I'm observing unexpected motor impairment or cognitive deficits in my animal models. Is this an expected side effect?
Answer: Yes, motor and cognitive side effects are known risks associated with mGluR1 antagonism.
-
Mechanism of Side Effects: mGluR1 receptors are abundant in brain regions critical for movement and coordination, such as the cerebellum, and are involved in processes like motor learning. Pharmacological blockade or genetic knockout of mGluR1 has been shown to disrupt cerebellar long-term depression (LTD), a key mechanism for motor learning.
-
Reported Effects: Studies with the selective mGluR1 antagonist JNJ16259685 showed that while it had minimal effects on well-learned motor tasks at lower doses, it profoundly impaired the acquisition of new motor skills. The antagonist A-841720 was found to cause significant motor side effects at analgesic doses and also impaired cognitive function in Y-maze and Water Maze tests.[6]
-
Reduced Motivation: Some studies suggest that the observed motor deficits may be linked to a general reduction in motivation rather than a direct impairment of motor coordination. JNJ16259685 was shown to dramatically reduce exploratory behavior and lever pressing for a food reward. When interpreting results, it is important to include control measures to distinguish between motor impairment and motivational deficits.
Q4: How can I confirm that the observed effects are specifically due to mGluR1 antagonism?
Answer: Demonstrating target specificity is crucial for validating your findings.
-
Use Multiple Antagonists: Employing a second, structurally different mGluR1 antagonist can help confirm that the effect is not due to an off-target action of a single compound.
-
Control Experiments: In slice electrophysiology, ensure the antagonist does not alter basal synaptic transmission on its own.[3]
-
Rescue Experiments: If possible, co-administer an mGluR1 agonist to see if it can reverse the effects of the antagonist.
-
Compare with mGluR5 Antagonists: Since mGluR1 and mGluR5 are both Group I mGluRs and share some signaling pathways, comparing the effects of a selective mGluR1 antagonist with a selective mGluR5 antagonist (like MTEP) can help dissect the specific role of each receptor subtype in your model.[1]
Quantitative Data for Common mGluR1 Antagonists
The following table summarizes the potency and affinity of several commonly used mGluR1 antagonists. Note that values can vary depending on the assay conditions and species.
| Antagonist | Type | Target | IC50 | Ki | Selectivity | Citation(s) |
| JNJ16259685 | Non-competitive | Human mGluR1 | 0.48 nM | - | >1000-fold vs mGluR5 | [7] |
| A-841720 | Non-competitive | Human mGluR1 | 10.7 nM | - | Highly selective vs other mGluRs | [6] |
| Rat mGluR1 | 1.0 nM | 1 nM | [6] | |||
| LY367385 | Competitive | Human mGluR1α | 8.8 µM | - | No interaction with other mGluRs up to 100 µM | [3][8] |
| CPCCOEt | Non-competitive | Rat mGluR1 | ~6.5 µM | - | Selective vs mGluR5 | [6] |
| YM-202074 | Non-competitive | Rat mGluR1 | 8.6 nM | 4.8 nM | Highly selective | [9] |
Key Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay (FLIPR)
This protocol is used to measure the ability of an mGluR1 antagonist to inhibit agonist-induced intracellular calcium release in a cell line expressing the receptor.
1. Cell Culture and Plating:
- Culture cells (e.g., 1321 N1 or HEK293) stably expressing recombinant human mGluR1a.
- Seed the cells into black-walled, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.
2. Dye Loading:
- Aspirate the culture medium.
- Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Incubate for 60 minutes at 37°C.
- Wash the cells gently with the buffer to remove excess dye.
3. Compound Preparation and Addition:
- Prepare serial dilutions of the mGluR1 antagonist in the assay buffer.
- Prepare a fixed concentration of an mGluR1 agonist (e.g., L-Quisqualate or DHPG) at a concentration known to elicit a submaximal response (e.g., EC80).
- Add the antagonist dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes).
4. Signal Measurement:
- Place the plate into a Fluorometric Imaging Plate Reader (FLIPR).
- Establish a stable baseline fluorescence reading for ~20 seconds.
- Initiate the automated addition of the agonist to all wells.
- Continue to record fluorescence for an additional 2-3 minutes to capture the peak response and subsequent decay.[6]
5. Data Analysis:
- Calculate the peak fluorescence response for each well.
- Normalize the data to a positive control (agonist alone) and a negative control (buffer alone).
- Plot the normalized response against the log of the antagonist concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
Protocol 2: In Vivo Conditioned Place Preference (CPP)
This protocol assesses whether an mGluR1 antagonist can block the rewarding effects of a substance of abuse, such as cocaine.[1]
1. Apparatus:
- Use a standard three-chamber CPP apparatus. Two larger conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), separated by a smaller, neutral central chamber.
2. Habituation and Pre-Test (Day 1):
- Allow each animal to freely explore all three chambers for 15-20 minutes.
- Record the time spent in each chamber. Exclude animals that show a strong unconditioned preference for one chamber over the other (e.g., spending >66% of the time in one chamber).
3. Conditioning Phase (Days 2-9):
- This phase consists of alternating daily injections of the drug of abuse (e.g., cocaine) and vehicle (e.g., saline).
- Antagonist Pre-treatment: 30 minutes before each conditioning session, administer the mGluR1 antagonist (e.g., JNJ16259685 via intra-VTA microinjection) or its vehicle.[1]
- Drug Pairing: On drug conditioning days, immediately administer cocaine and confine the animal to one of the conditioning chambers for 30 minutes.
- Vehicle Pairing: On vehicle conditioning days, administer saline and confine the animal to the opposite conditioning chamber for 30 minutes.
- The chamber paired with the drug should be counterbalanced across the experimental group.
4. Test Phase (Day 10):
- Administer a vehicle injection to all animals.
- Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes, with no drug on board.
- Record the time spent in each chamber.
5. Data Analysis:
- Calculate the difference in time spent in the drug-paired chamber between the pre-test and the final test.
- A significant increase in time spent in the drug-paired chamber indicates a conditioned preference.
- Compare the preference scores between the group that received the mGluR1 antagonist and the control group. A significant reduction in the preference score in the antagonist group suggests that mGluR1 blockade attenuated the rewarding effects of the drug.[1][10]
Visualizations: Pathways and Workflows
Caption: Canonical Gq-coupled signaling pathway for mGluR1.
References
- 1. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of Metabotropic Glutamate 1 Receptors Attenuates Behavioral Effects of Cocaine and Methamphetamine in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CFMTI and LY367385 as mGluR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists: CFMTI, a negative allosteric modulator, and LY367385, a competitive antagonist. This document synthesizes available experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Metabotropic glutamate receptor 1 (mGluR1) is a critical G-protein coupled receptor involved in a myriad of physiological processes in the central nervous system, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders. This guide evaluates two distinct mGluR1 antagonists:
-
This compound : A potent and selective negative allosteric modulator (NAM) that binds to a site topographically distinct from the glutamate binding site.
-
LY367385 : A well-characterized competitive antagonist that directly competes with glutamate for binding at the orthosteric site.
While both compounds effectively antagonize mGluR1, their different mechanisms of action confer distinct pharmacological profiles. Direct head-to-head comparative studies under identical experimental conditions are limited in the current literature, making a definitive statement on relative potency challenging. However, available data from various in vitro assays provide valuable insights into their individual characteristics.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and LY367385, highlighting their potency and selectivity as mGluR1 antagonists.
Table 1: In Vitro Potency of this compound and LY367385 as mGluR1 Antagonists
| Compound | Assay Type | Cell Line/System | Agonist Used | IC50 | Reference |
| This compound | Intracellular Ca2+ Mobilization | CHO cells expressing human mGluR1a | L-Glutamate | 2.6 nM | [1] |
| Intracellular Ca2+ Mobilization | CHO cells expressing rat mGluR1a | L-Glutamate | 2.3 nM | [1] | |
| LY367385 | Phosphoinositide Hydrolysis | Not specified | Quisqualate | 8.8 µM | [2] |
Note: Direct comparison of IC50 values should be approached with caution due to differences in experimental assays, cell systems, and agonists used.
Table 2: Selectivity Profile of this compound and LY367385
| Compound | Target | Assay Type | Potency/Selectivity | Reference |
| This compound | mGluR1 vs mGluR5 | Not specified | High selectivity for mGluR1 | [1] |
| LY367385 | mGluR1a vs mGluR5a | Phosphoinositide Hydrolysis | >11-fold selective for mGluR1a (IC50 > 100 µM for mGluR5a) | [2] |
Mechanism of Action: Allosteric vs. Competitive Antagonism
The fundamental difference between this compound and LY367385 lies in their mechanism of action at the mGluR1 receptor.
LY367385 is a competitive antagonist . It binds to the same site as the endogenous ligand, glutamate (the orthosteric site), on the extracellular domain of the receptor. By occupying this site, it physically prevents glutamate from binding and activating the receptor. The inhibitory effect of a competitive antagonist can be overcome by increasing the concentration of the agonist.
This compound is a negative allosteric modulator (NAM) . It binds to a different site on the receptor, known as an allosteric site, which is topographically distinct from the glutamate binding pocket. Binding of a NAM induces a conformational change in the receptor that reduces the affinity and/or efficacy of the agonist. The antagonism by a NAM is typically non-competitive, meaning its inhibitory effect cannot be surmounted by increasing agonist concentrations.[3] This can lead to a more defined "ceiling" effect in its physiological response.
Signaling Pathways and Experimental Workflows
mGluR1 Signaling Pathway
Activation of mGluR1, a Gq/11-coupled receptor, initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway.
Caption: Canonical mGluR1 signaling pathway.
Experimental Workflow: Phosphoinositide (PI) Hydrolysis Assay
This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of PLC activation, to quantify mGluR1 activity.
Caption: Workflow for a Phosphoinositide Hydrolysis Assay.
Experimental Workflow: Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent indicators, providing a real-time readout of mGluR1 activation.
Caption: Workflow for an Intracellular Calcium Mobilization Assay.
Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay
This protocol is a generalized procedure based on common methodologies.[4][5]
Objective: To quantify the inhibitory effect of this compound or LY367385 on agonist-induced PI hydrolysis mediated by mGluR1.
Materials:
-
Cells expressing mGluR1 (e.g., CHO or HEK293 cells)
-
[³H]-myo-inositol
-
Cell culture medium
-
Assay buffer (e.g., HEPES-buffered saline)
-
Lithium chloride (LiCl)
-
mGluR1 agonist (e.g., Quisqualate or L-Glutamate)
-
This compound and LY367385
-
Lysis buffer (e.g., perchloric acid or trichloroacetic acid)
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling:
-
Plate mGluR1-expressing cells in multi-well plates.
-
Incubate the cells in medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
-
Assay:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with various concentrations of the antagonist (this compound or LY367385) or vehicle for a defined period (e.g., 15-30 minutes) in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add the mGluR1 agonist to stimulate PI hydrolysis and incubate for a specific time (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold lysis buffer.
-
Collect the cell lysates and neutralize them.
-
-
Separation and Quantification:
-
Apply the neutralized lysates to anion-exchange columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high-salt buffer.
-
Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]-inositol phosphates accumulated in each sample.
-
Plot the percentage of inhibition of the agonist response against the antagonist concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Intracellular Calcium Mobilization Assay
This protocol is a generalized procedure based on common methodologies.[6][7]
Objective: To measure the inhibitory effect of this compound or LY367385 on agonist-induced intracellular calcium mobilization.
Materials:
-
Cells expressing mGluR1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
mGluR1 agonist (e.g., L-Glutamate)
-
This compound and LY367385
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed mGluR1-expressing cells into black-walled, clear-bottom microplates and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 (to aid dye solubilization).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.
-
-
Assay:
-
Place the cell plate into the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add various concentrations of the antagonist (this compound or LY367385) or vehicle to the wells and incubate for a short period.
-
Add a fixed concentration of the mGluR1 agonist to all wells to stimulate calcium release.
-
-
Data Acquisition and Analysis:
-
Monitor the fluorescence intensity over time, before and after the addition of the agonist.
-
Calculate the change in fluorescence (peak response minus baseline) for each well.
-
Normalize the data to the response of the agonist alone (100%) and baseline (0%).
-
Generate dose-response curves and calculate the IC50 values for the antagonists.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general outline for recording mGluR1-mediated currents.[8][9]
Objective: To characterize the effect of this compound or LY367385 on mGluR1-mediated ion channel activity in neurons.
Materials:
-
Brain slices or cultured neurons expressing mGluR1
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular pipette solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling pipettes
-
mGluR1 agonist (e.g., DHPG)
-
This compound and LY367385
Procedure:
-
Preparation:
-
Prepare acute brain slices or cultured neurons.
-
Continuously perfuse the recording chamber with oxygenated aCSF.
-
-
Obtaining a Whole-Cell Recording:
-
Pull a glass micropipette with a resistance of 3-7 MΩ and fill it with intracellular solution.
-
Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Recording:
-
Clamp the cell at a holding potential (e.g., -70 mV) in voltage-clamp mode.
-
Record baseline membrane currents.
-
Apply the mGluR1 agonist to the bath or locally to evoke a current.
-
After washing out the agonist, pre-apply the antagonist (this compound or LY367385) for a period before co-applying it with the agonist.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the agonist-evoked currents in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition of the current by the antagonist.
-
Construct concentration-inhibition curves to determine the IC50 of the antagonist.
-
Conclusion
Both this compound and LY367385 are valuable tools for investigating the physiological and pathological roles of mGluR1. The choice between these two antagonists will depend on the specific experimental goals.
-
LY367385 , as a competitive antagonist, is ideal for studies aiming to understand the direct competition with the endogenous ligand and for experiments where surmountable antagonism is desired.
-
This compound , as a negative allosteric modulator, offers the potential for greater subtype selectivity and a ceiling effect on antagonism, which may be advantageous in therapeutic applications where complete blockade of the receptor is not desirable.
Further head-to-head studies in standardized assays are warranted to provide a more definitive comparison of the potency and efficacy of these two important mGluR1 antagonists. This will be crucial for advancing our understanding of mGluR1 pharmacology and for the development of novel therapeutics targeting this receptor.
References
- 1. Virtual screening for selective allosteric mGluR1 antagonists and structure-activity relationship investigations for coumarine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
Validating On-Target Effects of Novel Kinase Inhibitors with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, particularly small molecule kinase inhibitors, represents a significant advancement in precision medicine. A critical step in the preclinical validation of these compounds is confirming their on-target effects to ensure efficacy and minimize off-target toxicities. This guide provides a comparative overview of genetic and biochemical approaches for validating the on-target effects of novel kinase inhibitors, using a hypothetical compound, "Compound Forward-looking Molecule Targeting Inhibition" (CFMTI), as an illustrative example.
Leveraging Genetic Models for Target Validation
Genetic approaches are powerful tools for validating the intended target of a small molecule inhibitor. By manipulating the expression or sequence of the target protein, researchers can directly assess the inhibitor's dependence on its intended target for its biological effects.
CRISPR/Cas9-Mediated Gene Knockout
One of the most definitive methods for target validation is to assess the activity of the inhibitor in cells where the target gene has been knocked out using CRISPR/Cas9 technology.[1] If the inhibitor's effect is diminished or abrogated in the knockout cells compared to wild-type cells, it provides strong evidence of on-target activity.
Mutant Allele Rescue
Biochemical Approaches to Confirm Target Engagement
In addition to genetic methods, biochemical assays are essential for directly measuring the interaction between the inhibitor and its target protein.
In Vitro Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of its target kinase.[3] By titrating the concentration of the inhibitor, a dose-response curve can be generated to determine the IC50 value, a key measure of the inhibitor's potency.
Western Blot Analysis
Western blotting is a widely used technique to assess the phosphorylation status of the target kinase and its downstream substrates.[3] A potent and specific inhibitor should lead to a dose-dependent decrease in the phosphorylation of the target and its downstream effectors.
Comparative Data Summary
The following tables summarize hypothetical experimental data for validating the on-target effects of this compound, a putative inhibitor of Kinase X.
Table 1: Cellular Proliferation Assay
| Cell Line | Treatment | IC50 (nM) |
| Wild-Type | This compound | 50 |
| Kinase X Knockout | This compound | > 10,000 |
| Kinase X Knockout + Resistant Allele | This compound | 48 |
| Wild-Type | Alternative Inhibitor Y | 75 |
Table 2: In Vitro Kinase Assay
| Kinase | Inhibitor | IC50 (nM) |
| Kinase X | This compound | 15 |
| Kinase Z (Off-target) | This compound | 2,500 |
| Kinase X | Alternative Inhibitor Y | 30 |
Table 3: Western Blot Analysis - Phospho-Substrate Levels
| Treatment | p-Substrate A (Downstream of Kinase X) | Total Substrate A |
| Vehicle | +++ | +++ |
| This compound (10 nM) | ++ | +++ |
| This compound (50 nM) | + | +++ |
| This compound (200 nM) | - | +++ |
Experimental Protocols
CRISPR/Cas9 Gene Knockout and Mutant Rescue
-
sgRNA Design and Cloning: Design and clone two to three single-guide RNAs (sgRNAs) targeting different exons of the Kinase X gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the sgRNA/Cas9 plasmids into the target cells. Select for successfully transfected cells using an appropriate antibiotic or fluorescent marker.
-
Clonal Isolation and Validation: Isolate single-cell clones and screen for Kinase X knockout by Western blot and Sanger sequencing.
-
Mutant Allele Transduction: For rescue experiments, transduce the validated knockout cells with a lentiviral vector expressing a version of Kinase X with a mutation in the this compound binding site that confers resistance.
-
Functional Assays: Perform cellular proliferation or other relevant functional assays with the wild-type, knockout, and rescue cell lines in the presence of a dose range of this compound.
In Vitro Kinase Assay
-
Reagents: Recombinant active Kinase X, kinase substrate (e.g., a specific peptide), ATP, and this compound.
-
Assay Setup: In a microplate, combine the recombinant kinase, substrate, and varying concentrations of this compound.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Quantify the amount of phosphorylated substrate using methods such as radioactivity, fluorescence, or luminescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with varying concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrate. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing Workflows and Pathways
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Simplified signaling pathway illustrating this compound's mode of action.
By employing a combination of these genetic and biochemical approaches, researchers can rigorously validate the on-target effects of novel kinase inhibitors, providing a strong foundation for their further development as potential therapeutic agents.
References
CFMTI: A Potent and Selective Antagonist of mGluR1 with a Focused Profile
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the selectivity profile of 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one (CFMTI) against metabotropic glutamate (B1630785) receptor (mGluR) subtypes. The available data highlights this compound as a highly potent and selective antagonist of mGluR1a, a key receptor implicated in various neurological and psychiatric disorders.
Currently, comprehensive quantitative data on the activity of this compound against the full panel of mGluR subtypes is not extensively available in publicly accessible literature. The existing research predominantly focuses on its high affinity for mGluR1a.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against human and rat mGluR1a. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potent antagonism at this specific subtype.
| mGluR Subtype | Species | IC50 (nM) | Reference |
| mGluR1a | Human | 2.6 | [1] |
| mGluR1a | Rat | 2.3 | [1] |
| mGluR2 | - | Data not available | - |
| mGluR3 | - | Data not available | - |
| mGluR4 | - | Data not available | - |
| mGluR5 | - | Data not available | - |
| mGluR6 | - | Data not available | - |
| mGluR7 | - | Data not available | - |
| mGluR8 | - | Data not available | - |
Experimental Protocols
The potency of this compound at the mGluR1a subtype was determined using an intracellular calcium mobilization assay. This common functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
Intracellular Calcium Mobilization Assay for mGluR1a Antagonism
This protocol outlines the general steps for assessing the inhibitory activity of a compound like this compound on mGluR1a expressed in a heterologous system, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Receptor Expression:
-
CHO or HEK293 cells are stably transfected with the cDNA encoding for the human or rat mGluR1a subtype.
-
Cells are cultured in appropriate media supplemented with antibiotics for selection and maintenance of the receptor-expressing cell line.
-
Cells are seeded into 96-well or 384-well microplates and grown to confluence.
2. Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution.
-
A calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, is loaded into the cells by incubation in the dark at 37°C for a specified time (e.g., 60 minutes). This allows the acetoxymethyl ester group to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.
3. Compound Incubation:
-
After dye loading, the cells are washed to remove any extracellular dye.
-
Varying concentrations of the antagonist (this compound) are added to the wells and incubated for a predetermined period to allow for binding to the receptor.
4. Agonist Stimulation and Signal Detection:
-
The microplate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of an agonist.
-
A specific mGluR1 agonist (e.g., L-glutamate or quisqualate) is added to the wells at a concentration known to elicit a submaximal response (e.g., EC80).
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
5. Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for mGluR1 and the workflow for the experimental protocol described above.
Caption: mGluR1 signaling cascade initiated by glutamate binding.
Caption: Workflow for determining antagonist potency via calcium mobilization.
References
head-to-head comparison of CFMTI and JNJ16259685 in vivo
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed, data-driven comparison of two selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) negative allosteric modulators (NAMs), CFMTI and JNJ16259685. Both compounds have been investigated for their therapeutic potential in various central nervous system (CNS) disorders. This document summarizes their in vivo performance, supported by experimental data, and provides detailed methodologies for key preclinical assays.
I. Overview and Mechanism of Action
Both this compound (2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one) and JNJ16259685 ((3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone) are potent and selective non-competitive antagonists of the mGluR1. They bind to an allosteric site on the receptor, modulating its response to the endogenous ligand, glutamate. The antagonism of mGluR1 has shown promise in preclinical models of psychosis, anxiety, pain, and addiction.
II. Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological properties of this compound and JNJ16259685 based on available preclinical data.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | JNJ16259685 |
| h-mGluR1a IC₅₀ (Ca²⁺ mobilization) | 2.6 nM | 1.21 ± 0.53 nM |
| r-mGluR1a IC₅₀ (Ca²⁺ mobilization) | 2.3 nM | 3.24 ± 1.00 nM |
| r-mGluR1a Kᵢ (Binding Affinity) | Not Reported | 0.34 ± 0.20 nM |
| Selectivity over mGluR5 | >2000-fold | >400-fold |
| Activity at other mGluRs (2, 3, 4, 6, 7, 8) | No activity at 10 µM | No activity at 10 µM |
| Activity at iGluRs (AMPA, NMDA) | No activity | No activity |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | This compound (Dose/Route) | Effect | JNJ16259685 (Dose/Route) | Effect |
| Methamphetamine-induced Hyperlocomotion | Mouse | 1-10 mg/kg (p.o.) | Dose-dependent inhibition | Not Reported | Not Reported |
| Phencyclidine-induced Hyperlocomotion | Mouse | 3-10 mg/kg (p.o.) | Dose-dependent inhibition | Not Reported | Not Reported |
| Conditioned Avoidance Response | Rat | 10 mg/kg (p.o.) | Inhibition | Not Reported | Not Reported |
| Cocaine Conditioned Place Preference (Acquisition) | Rat | Not Reported | Not Reported | 0.5 nmol (intra-VTA) | Attenuation |
| Isolation-induced Aggression | Mouse | Not Reported | Not Reported | 0.125-8 mg/kg (i.p.) | Reduction in offensive behaviors |
| Lick Suppression Test (Anxiety) | Rat | Not Reported | Not Reported | 2.5 mg/kg (i.p.) | Anxiolytic-like effect |
| Receptor Occupancy (Cerebellum) | Rat | Not Reported | Not Reported | ED₅₀ = 0.040 mg/kg (s.c.) | High central receptor occupancy |
| Receptor Occupancy (Thalamus) | Rat | Not Reported | Not Reported | ED₅₀ = 0.014 mg/kg (s.c.) | High central receptor occupancy |
III. Experimental Protocols
A. Methamphetamine-Induced Hyperlocomotion (Mouse)
This model assesses the potential antipsychotic activity of a compound by measuring its ability to counteract the stimulant effects of methamphetamine.
-
Animals: Male C57Bl/6J mice are typically used.
-
Housing: Mice are housed in groups with ad libitum access to food and water under a 12-hour light/dark cycle.
-
Habituation: Prior to testing, mice are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes).
-
Drug Administration:
-
Test compound (this compound or vehicle) is administered orally (p.o.) at the desired doses.
-
After a specific pretreatment time (e.g., 60 minutes), methamphetamine (e.g., 1-2 mg/kg) or saline is administered intraperitoneally (i.p.).
-
-
Data Collection: Locomotor activity (e.g., total distance traveled, beam breaks) is recorded for a defined period (e.g., 60-90 minutes) using an automated activity monitoring system.
-
Analysis: Data are analyzed to compare the locomotor activity of the different treatment groups. A significant reduction in methamphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.
B. Cocaine Conditioned Place Preference (Rat)
This paradigm is used to evaluate the rewarding properties of a drug and the potential of a test compound to block the acquisition of these rewarding effects.
-
Apparatus: A three-chamber conditioned place preference (CPP) apparatus is used, with distinct visual and tactile cues in the two outer chambers.
-
Pre-conditioning (Baseline Preference): On day 1, rats are allowed to freely explore all three chambers for a set duration (e.g., 15-20 minutes) to determine any baseline preference for one of the conditioning chambers.
-
Conditioning Phase (e.g., 8 days):
-
On alternate days, rats receive an injection of cocaine (e.g., 10-15 mg/kg, i.p.) and are immediately confined to one of the conditioning chambers (e.g., the initially non-preferred chamber) for a set period (e.g., 30 minutes).
-
On the intervening days, rats receive a saline injection and are confined to the opposite chamber.
-
To test the effect of an antagonist on the acquisition of CPP, the test compound (JNJ16259685 or vehicle) is administered prior to the cocaine injections. For intra-cranial infusions (e.g., intra-VTA), cannulae are surgically implanted prior to the experiment.
-
-
Post-conditioning Test (Test Day): On the test day, rats are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded for a set duration.
-
Analysis: A significant increase in the time spent in the cocaine-paired chamber compared to the saline-paired chamber indicates the development of a conditioned place preference. A reduction in this preference by the test compound suggests it has blocked the rewarding effects of cocaine.
IV. Signaling Pathways and Experimental Workflow
A. mGluR1 Signaling Pathway
Activation of the Gq-coupled mGluR1 receptor by glutamate initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.
Caption: Simplified mGluR1 signaling cascade.
B. Experimental Workflow for In Vivo Behavioral Testing
The following diagram illustrates a typical workflow for conducting an in vivo behavioral experiment to assess the efficacy of a test compound.
Assessing the Off-Target Kinase Activity of CFMTI: A Comparative Guide
Introduction
In the realm of drug discovery and development, understanding the selectivity of a compound is paramount. While a molecule may be designed with a specific primary target in mind, its interaction with other cellular targets, known as off-target effects, can lead to unforeseen side effects or, in some cases, reveal new therapeutic opportunities. This guide focuses on the assessment of off-target activity in kinase panels, using the potent enzyme inhibitor CFMTI as a case study.
Based on available scientific literature, this compound (CAS 864864-17-5) is a potent and highly selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with IC50 values in the low nanomolar range.[1][2] It is not primarily classified as a kinase inhibitor. However, screening non-kinase inhibitors against a broad panel of kinases is a critical step in preclinical safety assessment to identify any potential liabilities.
This guide provides a framework for such an analysis, comparing hypothetical off-target kinase data for this compound against the well-characterized, broad-spectrum tyrosine kinase inhibitor, Dasatinib. The objective is to illustrate how to structure and present such comparative data for researchers, scientists, and drug development professionals.
Comparative Kinase Selectivity Data
The following table summarizes the hypothetical inhibitory activity of this compound against a representative panel of kinases, juxtaposed with the known activity of Dasatinib. The data is presented as the percentage of inhibition at a screening concentration of 1 µM. This concentration is a standard starting point for identifying significant off-target interactions.
| Kinase Target | Kinase Family | This compound (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) |
| Primary Target(s) | |||
| mGluR1a | G-protein coupled receptor | >99% (IC50 = 2.6 nM) | Not Applicable |
| ABL1 | Tyrosine Kinase | 8% | >99% |
| SRC | Tyrosine Kinase | 12% | >99% |
| Representative Off-Targets | |||
| LCK | Tyrosine Kinase | 5% | >99% |
| YES1 | Tyrosine Kinase | 7% | >99% |
| FYN | Tyrosine Kinase | 6% | >99% |
| BTK | Tyrosine Kinase | 2% | 85% |
| EGFR | Tyrosine Kinase | <1% | 45% |
| VEGFR2 | Tyrosine Kinase | 3% | 78% |
| p38α (MAPK14) | Serine/Threonine Kinase | 15% | 95% |
| MEK1 (MAP2K1) | Serine/Threonine Kinase | <1% | 10% |
| CDK2 | Serine/Threonine Kinase | 4% | 30% |
| ROCK1 | Serine/Threonine Kinase | 2% | 60% |
| PKA | Serine/Threonine Kinase | <1% | 5% |
Note: Data for this compound is hypothetical and for illustrative purposes only. Data for Dasatinib is representative of publicly available information.
Experimental Protocols
A robust and standardized experimental protocol is essential for generating reliable and reproducible kinase profiling data. Below is a detailed methodology for the ADP-Glo™ Kinase Assay, a common platform for screening compound libraries against kinase panels.
Objective: To determine the percentage of inhibition of a panel of kinases by a test compound (e.g., this compound) at a single concentration.
Materials:
-
Kinase-specific enzymes and corresponding substrates (e.g., from Promega, Reaction Biology).
-
Test compound (this compound) and control compound (e.g., Dasatinib) dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP solution.
-
White, opaque 384-well assay plates.
-
Multichannel pipettes or automated liquid handling system.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a 100x stock of the test compound (e.g., 100 µM for a 1 µM final concentration) in 100% DMSO. Prepare a vehicle control (100% DMSO) and a positive control inhibitor.
-
Reaction Setup:
-
Add 5 µL of Kinase Reaction Buffer to each well of a 384-well plate.
-
Add 0.5 µL of the 100x compound stock, vehicle, or control to the appropriate wells.
-
Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction. The final reaction volume is 12.5 µL.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may be optimized depending on the specific kinase.
-
-
ADP Detection:
-
Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 25 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Signal_Compound is the luminescence from wells with the test compound.
-
Signal_Vehicle is the luminescence from wells with DMSO only (representing 0% inhibition).
-
Signal_Background is the luminescence from wells with no kinase (representing 100% inhibition).
-
Signaling Pathway and Workflow Diagrams
To visualize the biological context and experimental processes, the following diagrams are provided in DOT language for Graphviz.
Conclusion
The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug development. While this compound is a potent mGluR1 antagonist, this guide illustrates the essential process of evaluating its potential off-target effects against a broad panel of kinases. By comparing its hypothetical profile to a known kinase inhibitor like Dasatinib and adhering to rigorous experimental protocols, researchers can build a detailed understanding of a compound's activity. This knowledge is crucial for predicting potential safety issues, understanding mechanisms of toxicity, and ensuring the development of safer, more effective therapeutics. The structured presentation of this data, as outlined in this guide, facilitates clear communication and informed decision-making within a research and development team.
References
A Comparative Analysis of the Pharmacokinetic Profiles of CFMTI and Other mGluR1 Antagonists
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacokinetic profiles of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist CFMTI and other notable antagonists in its class. This document summarizes key pharmacokinetic parameters, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Metabotropic glutamate receptor 1 (mGluR1) antagonists are a class of compounds with significant therapeutic potential for various neurological and psychiatric disorders. Understanding their pharmacokinetic profiles—how they are absorbed, distributed, metabolized, and excreted (ADME)—is crucial for the development of safe and effective drugs. This guide focuses on comparing the pharmacokinetic properties of this compound (2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one) with other selective mGluR1 antagonists such as JNJ-16259685 and LY367385.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound and other selected mGluR1 antagonists from preclinical studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Compound | Species | Dose and Route | Cmax | Tmax | Half-life (t1/2) | Bioavailability (F) | Reference |
| This compound | Rat | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |
| JNJ-16259685 | Rat | SC | ED50 (Receptor Occupancy): Cerebellum: 0.040 mg/kg; Thalamus: 0.014 mg/kg | Data not available | Data not available | Data not available | [2][3] |
| LY367385 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Pharmacokinetic data for this compound and LY367385 were not available in the reviewed literature. JNJ-16259685 data reflects receptor occupancy (a pharmacodynamic endpoint) rather than plasma concentration.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on standard preclinical pharmacokinetic assessments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for determining the pharmacokinetic profile of an mGluR1 antagonist in a rodent model, such as the rat.
1. Animal Models:
-
Species: Male Sprague-Dawley rats (or other relevant rodent strain).
-
Health Status: Healthy, adult animals within a specific weight range.
-
Acclimation: Animals are acclimated to the laboratory conditions for a minimum of one week prior to the study.
2. Drug Administration:
-
Formulation: The test compound (e.g., this compound) is formulated in an appropriate vehicle (e.g., 20% hydroxypropyl β-cyclodextrin in sterile water)[4].
-
Routes of Administration:
-
Intravenous (IV): To determine clearance and volume of distribution, and to calculate absolute bioavailability. The compound is administered as a bolus injection into a tail vein.
-
Oral (PO): To assess oral absorption and bioavailability. The compound is administered via oral gavage.
-
Subcutaneous (SC): As an alternative parenteral route.
-
-
Dose: A range of doses is typically evaluated to assess dose proportionality.
3. Sample Collection:
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Sampling Time Points: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to capture the absorption, distribution, and elimination phases.
-
Method: Serial blood samples can be collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from multiple animals.
4. Bioanalytical Method:
-
Technique: Drug concentrations in plasma (obtained from centrifuged blood) are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.
-
Parameters: Key parameters calculated include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F).
Visualizations
Signaling Pathway of mGluR1
Metabotropic glutamate receptor 1 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study in a preclinical setting.
References
- 1. Effect of this compound, an allosteric metabotropic glutamate receptor 1 antagonist with antipsychotic activity, on Fos expression in regions of the brain related to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of CFMTI using Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to CFMTI and the Importance of Specificity
This compound is a potent and selective negative allosteric modulator (NAM) of mGluR1, a G-protein coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. Given the therapeutic potential of mGluR1 modulators in various neurological and psychiatric disorders, ensuring the specificity of investigational compounds like this compound is paramount. Off-target effects can lead to misleading experimental results and potential toxicity. Knockout cell lines, which lack the expression of the target protein, serve as the gold standard for validating inhibitor specificity by providing a true negative control.[1]
Comparative Analysis of mGluR1 Inhibitors
To provide context for this compound's profile, the following table summarizes its potency alongside other well-characterized mGluR1 inhibitors. This data is essential for selecting appropriate tool compounds and designing validation experiments.
| Compound | Type | Target | IC50 / Ki | Selectivity |
| This compound | NAM | mGluR1a | IC50: 2.3-2.6 nM | High |
| JNJ16259685 | NAM | mGluR1 | Ki: 0.34 nM; IC50: 0.55 nM | >400-fold selective over mGluR5[2] |
| BAY36-7620 | NAM / Inverse Agonist | mGluR1 | IC50: 0.16 µM | Selective for mGluR1[3][4] |
| LY367385 | Competitive Antagonist | mGluR1 | IC50: 8.8 µM | Selective for mGluR1[5] |
Validating this compound Specificity: An Experimental Workflow
The following workflow outlines the key steps to validate the specificity of this compound using mGluR1 knockout cell lines.
Caption: Experimental workflow for this compound specificity validation.
Detailed Experimental Protocols
Generation and Validation of mGluR1 Knockout Cell Lines
Methodology:
-
Cell Line Selection: Choose a cell line that endogenously expresses mGluR1 (e.g., HEK293, CHO cells) or a neuronally-derived cell line.
-
CRISPR/Cas9-mediated Knockout:
-
Design and clone single guide RNAs (sgRNAs) targeting a critical exon of the GRM1 gene.
-
Co-transfect the host cell line with Cas9 nuclease and the selected sgRNA.
-
Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Genomic Validation:
-
Extract genomic DNA from individual clones.
-
Perform PCR amplification of the targeted region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Protein Expression Validation (Western Blot):
-
Prepare whole-cell lysates from wild-type (WT) and validated KO clones.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a validated primary antibody against mGluR1.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Expected Outcome: The mGluR1 protein band should be present in the WT lysate and absent in the KO lysate.
-
Functional Validation of this compound Specificity
Methodology:
-
Calcium Mobilization Assay:
-
Plate WT and mGluR1 KO cells in a 96-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pre-incubate cells with varying concentrations of this compound or a vehicle control.
-
Stimulate the cells with an mGluR1 agonist (e.g., Glutamate (B1630785) + a positive allosteric modulator, or a specific agonist like DHPG).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Expected Outcome: this compound should inhibit agonist-induced calcium mobilization in a dose-dependent manner in WT cells but have no effect in KO cells.
-
-
Inositol (B14025) Monophosphate (IP1) Accumulation Assay:
-
Plate WT and mGluR1 KO cells.
-
Treat cells with varying concentrations of this compound in the presence of an mGluR1 agonist and LiCl (to inhibit IP1 degradation).
-
Lyse the cells and measure IP1 levels using a commercially available HTRF or ELISA kit.
-
Expected Outcome: this compound should block the agonist-induced accumulation of IP1 in WT cells, with no significant effect observed in KO cells.
-
Data Presentation
Quantitative data from the functional assays should be presented in clear, comparative tables.
Table 1: Effect of this compound on Agonist-Induced Calcium Mobilization
| Cell Line | This compound Concentration | Agonist | % Inhibition of Calcium Response (Mean ± SD) |
| Wild-Type | 1 nM | DHPG (10 µM) | 25 ± 5 |
| Wild-Type | 10 nM | DHPG (10 µM) | 78 ± 8 |
| Wild-Type | 100 nM | DHPG (10 µM) | 95 ± 4 |
| mGluR1 KO | 100 nM | DHPG (10 µM) | < 5 |
Table 2: Effect of this compound on Agonist-Induced IP1 Accumulation
| Cell Line | This compound Concentration | Agonist | Fold Change in IP1 (vs. Vehicle; Mean ± SD) |
| Wild-Type | Vehicle | DHPG (10 µM) | 12 ± 1.5 |
| Wild-Type | 10 nM this compound | DHPG (10 µM) | 3 ± 0.5 |
| mGluR1 KO | Vehicle | DHPG (10 µM) | 1.2 ± 0.3 |
| mGluR1 KO | 10 nM this compound | DHPG (10 µM) | 1.1 ± 0.2 |
mGluR1 Signaling Pathway
Understanding the downstream signaling cascade of mGluR1 is crucial for interpreting experimental results. Upon activation, mGluR1, a Gq-coupled receptor, activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Simplified mGluR1 signaling pathway and the inhibitory action of this compound.
Conclusion
The use of knockout cell lines provides an unequivocal method for validating the on-target specificity of this compound. By demonstrating a clear lack of activity in mGluR1 KO cells, researchers can confidently attribute the observed effects of this compound in wild-type systems to its interaction with mGluR1. This rigorous validation is a critical step in the pre-clinical development of this compound and ensures the reliability of data generated in subsequent studies. The experimental framework and comparative data presented in this guide offer a robust starting point for these essential validation experiments.
References
- 1. Metabotropic Glutamate Receptor-Mediated Cell Signaling Pathways Are Altered in a Mouse Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]
- 2. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function | Journal of Neuroscience [jneurosci.org]
Comparative Analysis of CFMTI: A Selective mGluR1 Allosteric Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of CFMTI (2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The data herein is compiled from foundational studies to offer a clear comparison with other relevant compounds and to provide detailed experimental context.
Introduction to this compound
This compound is an isoindolinone derivative identified as a highly selective antagonist for mGluR1, a G-protein coupled receptor implicated in various neurological and psychiatric disorders. Its mechanism as a negative allosteric modulator allows it to inhibit receptor response to the endogenous ligand, glutamate, by binding to a site distinct from the glutamate binding site. This mode of action can offer greater specificity and a more nuanced pharmacological profile compared to traditional competitive antagonists. This compound has been investigated for its potential therapeutic effects, particularly in the context of psychotic disorders.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of this compound compared to a reference mGluR1 antagonist, MPEP, and its profile against other mGluR subtypes.
Table 1: In Vitro Potency of mGluR1 Antagonists
| Compound | Target Receptor | IC50 (nM) | Source |
|---|---|---|---|
| This compound | human mGluR1 | 2.6 | [1] |
| MPEP | rat mGluR1 | 10 | Ito et al., 2009 |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the response to a fixed concentration of glutamate.
Table 2: Selectivity Profile of this compound Across mGluR Subtypes
| Receptor Subtype | Agonist | This compound Activity at 10 µM | Source |
|---|---|---|---|
| human mGluR1 | Glutamate | IC50 = 2.6 nM | [1] |
| human mGluR2 | Glutamate | No significant inhibition | [1] |
| human mGluR4 | Glutamate | No significant inhibition | [1] |
| human mGluR5 | Glutamate | No significant inhibition (>2,000-fold selective) | [1] |
| human mGluR6 | L-AP4 | No significant inhibition | [1] |
| human mGluR7 | L-AP4 | No significant inhibition | [1] |
| human mGluR8 | L-AP4 | No significant inhibition |[1] |
Data demonstrates high selectivity of this compound for the mGluR1 subtype.
Key Experimental Protocols
The data presented above were generated using the following key experimental methodologies.
Intracellular Calcium Mobilization Assay for mGluR1 Potency (IC50 Determination)
This assay measures the ability of an antagonist to inhibit the glutamate-induced increase in intracellular calcium concentration in cells expressing the mGluR1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR1.
-
Assay Principle: mGluR1 is a Gq-coupled receptor. Its activation by glutamate leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium stores. This calcium flux is measured using a calcium-sensitive fluorescent dye.
-
Protocol Steps:
-
Cell Plating: CHO-hmGluR1 cells are seeded into 384-well black-walled, clear-bottom plates and cultured for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and assay buffer containing varying concentrations of the antagonist (this compound) is added to the wells. The plate is incubated for 15 minutes.
-
Agonist Stimulation & Reading: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is measured before the automated addition of an EC80 concentration of glutamate.
-
Data Analysis: The increase in fluorescence following glutamate addition is recorded. The percentage inhibition by the antagonist at each concentration is calculated, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Hyperlocomotion Model for Antipsychotic Activity
This experiment assesses the ability of this compound to reduce hyperlocomotor activity induced by methamphetamine in mice, a model used to screen for antipsychotic potential.[1]
-
Animal Model: Male ddY mice.
-
Protocol Steps:
-
Acclimation: Mice are individually placed in locomotor activity chambers and allowed to acclimate for 60 minutes.
-
Compound Administration: this compound is administered orally (p.o.) at doses ranging from 1 to 10 mg/kg. The vehicle is administered to the control group.
-
Psychostimulant Challenge: 60 minutes after this compound administration, mice are given a subcutaneous (s.c.) injection of methamphetamine (1 mg/kg).
-
Activity Measurement: Locomotor activity is immediately measured for the next 60 minutes using an automated activity monitoring system.
-
Data Analysis: The total distance traveled or the number of beam breaks is recorded. The percentage reduction in methamphetamine-induced activity by this compound is calculated for each dose to assess efficacy.
-
Visualizations: Pathways and Workflows
Signaling Pathway of mGluR1
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by glutamate binding to mGluR1, which this compound allosterically inhibits.
References
Safety Operating Guide
Proper Disposal Procedures for CFMTI: A Guide for Laboratory Professionals
As a novel compound, CFMTI should be treated as hazardous in the absence of a specific SDS.[1] The primary principle is to formulate a disposal plan before any experimental activity commences.[2] This guide provides a procedural framework for the responsible management of this compound waste.
Hazard Identification and Waste Characterization
For a novel compound like this compound, a thorough hazard assessment is crucial. This involves a combination of predictive analysis based on its chemical structure and careful characterization of its waste products. The following table summarizes the key steps for hazard identification and subsequent waste management.
| Phase | Action | Key Considerations | Regulatory Compliance |
| Pre-Experiment | Hazard Assessment & Waste Minimization | Review literature for similar compounds to predict potential hazards (toxicity, reactivity, flammability). Plan experiments to use the smallest possible quantities.[2][3] | OSHA Hazard Communication Standard |
| During Experiment | Waste Segregation | Segregate this compound waste from all other waste streams at the point of generation.[2] Use separate, clearly labeled, and compatible waste containers.[2][4] | Institutional and Local Waste Management Policies |
| Post-Experiment | Waste Characterization | Perform tests on a representative sample of the waste to determine its characteristics (e.g., pH, flammability) if it is safe to do so and required by your institution's EHS department. | Resource Conservation and Recovery Act (RCRA) |
Experimental Protocols for Waste Characterization
The following are general protocols for characterizing unknown chemical waste. These should only be performed by trained personnel in a controlled laboratory setting and in accordance with your institution's safety guidelines.
A. pH and Corrosivity Test
-
Objective: To determine if the waste is corrosive.
-
Methodology:
B. Flammability Test (Flash Point)
-
Objective: To determine the flash point of liquid waste.
-
Methodology (Small-Scale Closed-Cup Method):
-
Place a small, known volume of the liquid this compound waste into a closed-cup flash point tester.
-
Slowly heat the sample while periodically introducing an ignition source into the vapor space.[2]
-
The flash point is the lowest temperature at which the vapors of the material will ignite.
-
Disposal Plan and Procedures
Based on the hazard assessment and waste characterization, a comprehensive disposal plan should be implemented.
Waste Segregation and Container Management
Proper segregation and containment of this compound waste are critical to prevent accidental reactions and ensure safe disposal.
| Waste Stream | Container Type | Labeling Requirements | Storage Location |
| Solid this compound Waste | High-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof lid. | "Hazardous Waste," "Solid this compound Waste," full chemical name, and associated hazard pictograms (e.g., "Toxic"). | Designated Satellite Accumulation Area (SAA) at or near the point of generation.[1] |
| Liquid this compound Waste (in solvent) | Compatible glass or solvent-resistant plastic container with a secure, leak-proof lid. | "Hazardous Waste," "Liquid this compound Waste," full chemical name, solvent composition, and associated hazard pictograms. | Designated SAA, segregated from incompatible materials. |
| Contaminated Labware (e.g., pipette tips, gloves) | Puncture-resistant container labeled as "Hazardous Waste" and "this compound Contaminated Sharps" or "this compound Contaminated Debris." | "Hazardous Waste," "this compound Contaminated Waste," and a description of the contents. | Designated SAA. |
Step-by-Step Disposal Protocol
-
Don Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and appropriate chemical-resistant gloves should be worn when handling this compound waste.
-
Segregate Waste: At the point of generation, carefully place this compound waste into the appropriate, pre-labeled waste container. Do not mix this compound waste with other chemical waste streams to prevent unknown reactions.[1]
-
Securely Close Containers: Ensure that all waste containers are tightly sealed when not in use to prevent spills or the release of vapors.[5]
-
Store Properly: Store waste containers in a designated and properly managed Satellite Accumulation Area.
-
Arrange for Pickup: Once a waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to schedule a pickup. Provide them with all necessary documentation, including the waste label and any available information about the compound.[1]
-
Professional Disposal: Your institution's EHS department will arrange for the final disposal of the hazardous waste through a licensed contractor.[1]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling CFMTI
Disclaimer: This document provides general guidance for handling CFMTI based on its nature as a potent, neuroactive research compound. A substance-specific Safety Data Sheet (SDS) was not publicly available at the time of writing. It is imperative that all users obtain and thoroughly review the official SDS from the supplier before any handling, storage, or disposal of this chemical. This information is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.
This compound (Formal Name: 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one; CAS: 864864-17-5) is a potent and selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) allosteric antagonist. It is sold for research purposes only and is not for human or veterinary use. Due to its potent biological activity, it must be handled with a high degree of caution in a controlled laboratory setting.
Personal Protective Equipment (PPE)
The primary engineering control for handling this compound in its solid form or when preparing solutions is a certified chemical fume hood. The following PPE is essential to minimize the risk of exposure.
| PPE Category | Minimum Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant nitrile gloves. | Provides a primary barrier against skin contact. Double-gloving allows for the safe removal of a contaminated outer glove. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of solutions or accidental aerosolization of the powder. |
| Body Protection | Disposable, liquid-resistant lab coat or a full-body disposable suit. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be considered, based on a risk assessment, especially if there is a potential for aerosol generation outside of a fume hood. | Protects against inhalation of the fine powder, which is a primary exposure route. |
| Foot Protection | Fully enclosed, chemical-resistant, and slip-resistant footwear. | Protects feet from potential spills. |
Operational Plan: Handling and Experimental Workflow
A systematic approach is crucial for the safe handling of potent compounds like this compound.
1. Preparation and Pre-Handling:
-
Review SDS: Before starting any work, obtain and carefully read the supplier-provided Safety Data Sheet.
-
Designate Area: All manipulations of this compound should occur in a designated and clearly marked area within a chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, such as spatulas, weigh boats, vials, solvents, and labeled waste containers, are placed inside the fume hood before you begin.
2. Weighing and Solution Preparation (inside a fume hood):
-
Weighing: Carefully weigh the solid this compound using a tared, disposable weigh boat. Use anti-static measures if the powder is prone to static dispersal.
-
Dissolving: To minimize dust, add the solvent directly to the weighed solid in a sealable container (e.g., a vial with a PTFE-lined cap). Gently agitate to dissolve. Avoid using a sonicator, which can generate aerosols.
3. Experimental Procedures:
-
Transfers and Dilutions: All subsequent dilutions and transfers of this compound solutions should be performed within the fume hood.
-
Labeling: All containers holding this compound, regardless of concentration, must be clearly and accurately labeled with the chemical name, concentration, solvent, date, and user's initials.
4. Post-Handling and Decontamination:
-
Decontamination: Thoroughly wipe down the work surface and any equipment used within the fume hood with a suitable solvent (e.g., 70% ethanol) followed by a laboratory cleaning agent. All cleaning materials must be disposed of as hazardous waste.
-
PPE Removal: Remove PPE in the correct sequence to prevent cross-contamination (e.g., outer gloves, face shield, lab coat, inner gloves). Immediately wash hands thoroughly with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: All contaminated disposable items, including gloves, weigh boats, pipette tips, and lab coats, must be collected in a dedicated, clearly labeled hazardous waste bag located within the fume hood. When full, the bag should be sealed and placed into a secondary, rigid container for collection by the institution's Environmental Health and Safety (EHS) department.
-
Liquid Waste: All unused this compound solutions and solvent rinsates must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Ensure the container material is compatible with the solvent used. Never mix incompatible waste streams.
-
"Empty" Stock Vials: The original vials containing this compound are not truly empty and must be managed as hazardous waste. They should be triple-rinsed with an appropriate solvent, with the rinsate collected into the hazardous liquid waste stream. The rinsed vial should then be placed in the solid hazardous waste container.
Visualizations
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of potent compounds.
Waste Disposal Stream for this compound
Caption: Segregated waste streams for the disposal of this compound-contaminated materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
